DHMQ
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H32ClIN2O2 |
|---|---|
Peso molecular |
602.9 g/mol |
Nombre IUPAC |
3-[[5-[(E)-2-(5-iodo-1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl]oxy]propan-1-amine chloride |
InChI |
InChI=1S/C29H32IN2O2.ClH/c1-29(2)24-17-22(30)10-12-25(24)32(3)27(29)13-9-19-6-4-7-21-16-20-8-11-23(33-15-5-14-31)18-26(20)34-28(19)21;/h8-13,16-18H,4-7,14-15,31H2,1-3H3;1H/q+1;/p-1/b13-9+; |
Clave InChI |
ARFGWTMJXLKLRD-KJEVSKRMSA-M |
Origen del producto |
United States |
Foundational & Exploratory
DHMQ as a Selective NF-κB Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroxymethylepoxyquinomicin (DHMQ) is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized to characterize its activity. This compound's unique mode of inhibition, involving direct covalent modification of NF-κB subunits, presents a compelling avenue for the development of novel therapeutics for a range of inflammatory diseases and cancers.
Introduction to NF-κB and the Rationale for Inhibition
The NF-κB family of transcription factors plays a pivotal role in orchestrating the cellular response to a diverse array of stimuli, including inflammatory cytokines, pathogens, and cellular stress. In its inactive state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory IκB proteins. Upon cellular stimulation, a signaling cascade is initiated, leading to the phosphorylation and subsequent proteasomal degradation of IκB proteins. This allows the liberated NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and drives the transcription of a wide range of pro-inflammatory and survival genes.
Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as various cancers. Consequently, the development of specific inhibitors of NF-κB has been a major focus of drug discovery efforts.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the NF-κB pathway through a multi-faceted mechanism, with direct covalent binding being the primary and most well-characterized mode of action.
Direct Covalent Binding to NF-κB Subunits
This compound directly targets and covalently binds to specific cysteine residues within the DNA-binding domains of NF-κB subunit proteins, including p65, p50, and RelB[1]. This irreversible modification physically obstructs the ability of the NF-κB dimer to bind to its cognate DNA sequences in the nucleus, thereby preventing the transcription of its target genes[1]. This direct interaction with the transcription factor itself is a key differentiator of this compound from many other NF-κB inhibitors that target upstream signaling components.
Inhibition of Nuclear Translocation
As a direct consequence of its ability to inhibit DNA binding, this compound also effectively inhibits the nuclear translocation of NF-κB, particularly the p65 subunit[2][3][4][5]. By preventing the stable association of NF-κB with its nuclear targets, this compound promotes the redistribution of NF-κB back to the cytoplasm, further contributing to the suppression of its transcriptional activity. Studies have shown that this compound can significantly inhibit the nuclear accumulation of p65 in a dose- and time-dependent manner[3].
Alternative Mechanisms: ROS Generation and the Unfolded Protein Response
Emerging evidence suggests that this compound can also modulate NF-κB activity through indirect mechanisms involving the generation of reactive oxygen species (ROS) and the induction of the unfolded protein response (UPR). Sustained exposure to this compound has been shown to induce ROS production, which can, in turn, inhibit the phosphorylation of TGF-β-activated kinase 1 (TAK1), a critical upstream kinase in the NF-κB signaling cascade[6][7][8][9]. Furthermore, this compound-induced ROS can trigger the UPR, an endoplasmic reticulum (ER) stress response. This can lead to the selective induction of the transcription factor C/EBPβ, which has been shown to suppress NF-κB activation[6][7]. These alternative pathways may contribute to the pleiotropic effects of this compound observed in different cellular contexts.
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data on its efficacy.
| Cell Line | Assay Type | IC50 Value (µg/mL) | Reference(s) |
| Feline Injection-Site Sarcoma (FISS-07) | Cell Viability | 16.03 ± 1.68 | [3][10] |
| Feline Injection-Site Sarcoma (FISS-08) | Cell Viability | 17.12 ± 1.19 | [3][10] |
| Feline Injection-Site Sarcoma (FISS-10) | Cell Viability | 14.15 ± 2.87 | [3][10] |
| Normal Feline Soft Tissue | Cell Viability | 27.34 ± 2.87 | [3][10] |
| Human Glioblastoma (U251) | Cell Growth Inhibition (48h) | ~26 | [11] |
| Human Glioblastoma (U343MG-a) | Cell Growth Inhibition (48h) | ~26 | [11] |
| Human Glioblastoma (U87MG) | Cell Growth Inhibition (48h) | ~26 | [11] |
| Human Glioblastoma (LN319) | Cell Growth Inhibition (48h) | ~26 | [11] |
| Human Glioblastoma (T98G) | Cell Growth Inhibition (48h) | ~26 | [11] |
| Human Glioblastoma (U138MG) | Cell Growth Inhibition (48h) | ~26 | [11] |
| Human Glioblastoma (Mean) | Cell Growth Inhibition (72h) | ~14 | [11] |
| Assay Type | Cell Line/Model | This compound Concentration | Effect | Reference(s) |
| Colony Formation Assay | Glioblastoma Cell Lines | 2.5 µg/mL | Mean reduction of 43% (range 25-84%) | [11] |
| Colony Formation Assay | Glioblastoma Cell Lines | 5 µg/mL | Mean reduction of 78% (range 53-93%) | [11] |
| Colony Formation Assay | Glioblastoma Cell Lines | 10 µg/mL | Mean reduction of 94% (range 80-99%) | [11] |
| NF-κB DNA Binding | SP2/0 Mouse Plasmacytoma | 1-10 µg/mL | Inhibition of in vitro binding of p65 to κB DNA sequence | [12] |
| NF-κB Activity | SP2/0 Mouse Plasmacytoma | 1-10 µg/mL | Inhibition of NF-κB activity in cultured cells after 2 hours | [12] |
| Cytokine Secretion | Endotoxin-Induced Uveitis (Rat) | Not specified | Significant reduction in TNF-α and IL-6 concentrations in aqueous humor | [6] |
| Cytokine Secretion | LPS-stimulated Peritoneal Exudate Cells | Not specified | Suppression of TNF-α, IL-6, and MCP-1 production | [6] |
| Cytokine Secretion | Mouse Microglial Cell Line | Not specified | Inhibition of LPS-induced TNF-α and IL-6 secretion | [6] |
| Target Gene Expression | Antigen/IgE-stimulated Mast Cells | Not specified | Inhibition of IL-6 and TNF-α expression | [6] |
| Target Gene Expression | LPS-stimulated Bone Marrow-Derived Macrophages | Not specified | Inhibition of iNOS and COX-2 expression | [13] |
| In Vivo Efficacy | Collagen-Induced Arthritis (Mice) | Not specified | Amelioration of arthritis symptoms | [13] |
| In Vivo Efficacy | Atopic Dermatitis (Mice) | 0.1% ointment | Inhibition of IL-4, IL-13, and IFN-γ gene expression and lowering of clinical score | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the NF-κB pathway.
Cell Viability and Cytotoxicity Assays (MTT/XTT Assay)
Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondria reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: Add MTT (final concentration 0.5 mg/mL) or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the log of the this compound concentration.
NF-κB Luciferase Reporter Assay
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin.
Protocol:
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to recover.
-
Compound Treatment and Stimulation: Pre-treat the cells with this compound for a specified time before stimulating with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: After the stimulation period, lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in this compound-treated cells to that in stimulated, untreated cells.
Western Blotting for p65, Phospho-p65, and IκBα
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and/or an NF-κB stimulus. For analysis of p65 translocation, prepare nuclear and cytoplasmic extracts. For total protein analysis, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p65, phospho-p65 (e.g., at Ser536), or IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Electrophoretic Mobility Shift Assay (EMSA)
Principle: EMSA is used to detect protein-DNA interactions. A radiolabeled or fluorescently labeled DNA probe containing an NF-κB binding site is incubated with nuclear extracts. If NF-κB is present and active, it will bind to the probe, causing a shift in its mobility during non-denaturing gel electrophoresis.
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without this compound and an NF-κB stimulus.
-
Probe Labeling: Label a double-stranded oligonucleotide containing a consensus NF-κB binding site with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For competition assays, include an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).
-
Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging.
-
Data Analysis: A shifted band indicates the formation of an NF-κB-DNA complex. The intensity of this band can be quantified to assess the level of NF-κB DNA binding activity.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway and a typical experimental workflow for evaluating this compound.
Canonical NF-κB Signaling Pathway and this compound Inhibition
Caption: Canonical NF-κB pathway and points of inhibition by this compound.
Alternative this compound Mechanism: ROS and UPR Induction
Caption: Alternative mechanisms of this compound-mediated NF-κB inhibition.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for evaluating this compound in vitro.
Conclusion
This compound is a well-characterized and selective inhibitor of the NF-κB pathway with a distinct mechanism of action involving direct covalent modification of NF-κB subunits. Its ability to potently suppress NF-κB activity, both in vitro and in vivo, underscores its potential as a therapeutic agent for a variety of inflammatory and neoplastic diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the utility of this compound and similar NF-κB inhibitors. The continued investigation into its pleiotropic mechanisms, including the roles of ROS and the UPR, will undoubtedly provide further insights into its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of canonical NF-κB nuclear localization by (-)-DHMEQ via impairment of DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Pleiotropic potential of dehydroxymethylepoxyquinomicin for NF-κB suppression via reactive oxygen species and unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Pleiotropic Potential of Dehydroxymethylepoxyquinomicin for NF-κB Suppression via Reactive Oxygen Species and Unfolded Protein Response | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Dehydroxymethylepoxyquinomicin (DHMEQ): A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroxymethylepoxyquinomicin (DHMEQ) has emerged as a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. This technical guide provides a comprehensive overview of the discovery and origin of DHMEQ, detailing its molecular design based on a natural product precursor. It presents a compilation of quantitative data on its biological activity and outlines the key experimental protocols for its study. Furthermore, this document illustrates the intricate signaling pathways and experimental workflows associated with DHMEQ research through detailed diagrams.
Discovery and Origin
Dehydroxymethylepoxyquinomicin (DHMEQ) is a synthetic small molecule that was first described in 2000.[1][2][3] Its discovery was the result of a molecular design strategy based on the structure of epoxyquinomicin C, a natural product isolated from the microorganism Amycolatopsis sp.[1][4][5][6]
Epoxyquinomicin C itself is a weak antibiotic with anti-inflammatory properties but lacks significant NF-κB inhibitory activity.[5][7] Researchers hypothesized that the hydroxymethyl group on the epoxyquinomicin C structure might hinder its interaction with NF-κB.[1][7] Consequently, they designed and synthesized DHMEQ by removing this protruding hydroxymethyl moiety.[1][7] This modification resulted in a compound with potent and specific NF-κB inhibitory activity.[1][7]
The synthesis of racemic DHMEQ can be achieved in five steps starting from 2,5-dimethoxyaniline.[7] The enantiomers, (-)-DHMEQ and (+)-DHMEQ, can be separated using lipase-catalyzed reactions.[7] Notably, (-)-DHMEQ is reported to be approximately ten times more effective than (+)-DHMEQ in inhibiting NF-κB.[7]
Mechanism of Action
DHMEQ exerts its biological effects primarily through the direct and irreversible inhibition of the NF-κB signaling pathway.[1][4] NF-κB is a family of transcription factors that play a central role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[8]
The canonical NF-κB pathway is typically activated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB dimer (commonly p65/p50) to translocate to the nucleus and activate gene transcription.
DHMEQ's mechanism of action is highly specific. It covalently binds to specific cysteine residues within the NF-κB proteins themselves, including p65, c-Rel, RelB, and p50.[9] This binding directly inhibits the DNA-binding activity of NF-κB, thereby preventing the transcription of its target genes.[7][9] While initial reports suggested that DHMEQ inhibits the nuclear translocation of NF-κB, it is now understood that this is a downstream consequence of the inhibition of DNA binding.[7][9]
dot
Caption: NF-κB signaling pathway and the inhibitory action of DHMEQ.
Quantitative Data
The biological activity of DHMEQ has been quantified in numerous studies across various cell lines and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of DHMEQ
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| Glioblastoma Multiforme (GBM) cell lines | Glioblastoma | XTT assay | IC50 | Varies between cell lines | [2] |
| SP2/0 | Mouse Plasmacytoma | MTT assay | Cytotoxicity | Not prominent below 10 µg/mL in 24h | [10][11] |
| KMS-11 | Human Myeloma | MTT assay | Cytotoxicity | Not toxic at 3 µg/mL | [10] |
| RPMI-8226 | Human Myeloma | MTT assay | Cytotoxicity | Not toxic below 3 µg/mL | [10] |
| MDA-MB-231 | Breast Cancer | NF-κB Inhibition | - | 10 µg/mL completely inhibited activated NF-κB for at least 8 hours | [12] |
| NCTC 2544 | Keratinocytes | Cytokine Release | Inhibition | 10 µg/mL potently inhibited ICAM-1, MCP-1, RANTES, and IL-8 | [6] |
| HA22T/VGH and HuH-6 | Liver Cancer | NF-κB DNA Binding | Inhibition | Dose-dependent decrease | [13] |
Table 2: In Vivo Efficacy of DHMEQ
| Animal Model | Disease Model | Dosage | Administration Route | Outcome | Reference |
| SCID mice with MT-2 cells | Adult T-cell Leukemia | 4 mg/kg or 12 mg/kg | Intraperitoneal | Significant increase in survival rate | [4] |
| BALB/c mice | Pristane-induced Lupus | 12 mg/kg | Intraperitoneal | Ameliorated lupus symptoms | [8] |
| BALB/c mice | Asthma | Not specified | Intraperitoneal | Ameliorated airway hyperresponsiveness and inflammation | [6] |
| SCID mice with MDA-MB-231 tumors | Breast Cancer | 12 mg/kg | Intraperitoneal | Significantly inhibited tumor growth | [12] |
| SCID mice with MCF-7 tumors | Breast Cancer | 4 mg/kg | Intraperitoneal | Significantly inhibited tumor growth | [12] |
| Male ICR mice | Toxicity Study | 100 mg/kg (single dose) | Intraperitoneal | No mortality or toxic symptoms | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of DHMEQ.
NF-κB DNA Binding Activity Assay (TransAM™ NF-κB p65)
This protocol is based on the methodology described for SP2/0 cells.[10][15]
-
Cell Culture and Treatment:
-
Culture SP2/0 cells (3x106) in 60-mm dishes in complete medium.
-
The following day, treat the cells with the desired concentrations of DHMEQ for 2 hours.
-
-
Nuclear Extract Preparation:
-
Prepare nuclear extracts from the treated cells using a commercial nuclear extract kit (e.g., Active Motif) according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts using a BCA assay.
-
-
NF-κB DNA Binding Assay:
-
Use a TransAM™ NF-κB p65 Transcription Factor Assay kit (Active Motif).
-
Incubate the nuclear extracts in the 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.
-
Add the primary antibody specific for the activated form of p65.
-
Add the HRP-conjugated secondary antibody.
-
Add the developing solution and measure the absorbance at 450 nm with a reference wavelength of 655 nm.
-
The absorbance is directly proportional to the amount of NF-κB p65 bound to the DNA.
-
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology described for SP2/0 cells.[10][11]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with various concentrations of DHMEQ for 24 hours.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
In Vitro Wound Healing (Scratch) Assay
This protocol is based on the methodology described for glioblastoma cells.[2]
-
Cell Culture and Monolayer Formation:
-
Grow cells to confluence in a multi-well plate.
-
-
Creating the "Wound":
-
Create a scratch wound in the cell monolayer using a sterile pipette tip.
-
Photograph the initial wound at time zero.
-
-
Treatment and Incubation:
-
Treat the cells with different concentrations of DHMEQ in a low-serum medium (e.g., 1% FBS) to minimize cell proliferation.
-
Incubate the cells for 24 hours.
-
-
Imaging and Analysis:
-
Photograph the wound after 24 hours.
-
Measure the cell-free area at both time points using image analysis software.
-
The cell migration rate can be calculated as the distance traveled by the cells into the wound area over time.
-
Animal Studies for Efficacy
This is a generalized protocol based on studies in mouse models of lupus and cancer.[8][12]
-
Animal Model:
-
Select an appropriate mouse model for the disease of interest (e.g., BALB/c mice for pristane-induced lupus, SCID mice for tumor xenografts).
-
-
DHMEQ Preparation and Administration:
-
Dissolve DHMEQ in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer DHMEQ via intraperitoneal injection at the desired dosage and frequency (e.g., 12 mg/kg, three times a week).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for disease progression (e.g., tumor size, autoantibody levels, inflammatory markers) and any signs of toxicity (e.g., body weight loss).
-
At the end of the study, collect tissues for histological and molecular analysis.
-
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logical relationships in the discovery process can aid in understanding the research trajectory of DHMEQ.
dot
Caption: Workflow of DHMEQ's discovery and initial characterization.
Conclusion
Dehydroxymethylepoxyquinomicin represents a successful example of rational drug design based on a natural product scaffold. Its specific and potent inhibition of the NF-κB pathway has established it as a valuable tool for research in inflammation and oncology. The detailed methodologies and quantitative data presented in this guide are intended to support further investigation into the therapeutic potential of DHMEQ and the development of related NF-κB inhibitors. The lack of reported toxicity in numerous preclinical studies further underscores its potential for clinical translation.[1][3]
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dehydroxymethylepoxyquinomicin (DHMEQ), a novel NF-kappaB inhibitor, inhibits allergic inflammation and airway remodelling in murine models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel NF-κB inhibitor, DHMEQ, ameliorates pristane-induced lupus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor effects of dehydroxymethylepoxyquinomicin, a novel nuclear factor-kappaB inhibitor, in human liver cancer cells are mediated through a reactive oxygen species-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JPH1045738A - Antibiotic epoxyquinomycins C and D, their production and antirheumatic agents - Google Patents [patents.google.com]
- 15. spandidos-publications.com [spandidos-publications.com]
Unraveling the Mechanism of DHMQ: A Potent Inhibitor of NF-κB Nuclear Translocation
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, immune function, cell proliferation, and survival. Its aberrant activation is implicated in a multitude of chronic inflammatory diseases and various cancers. Consequently, the NF-κB signaling pathway presents a critical target for therapeutic intervention. Dehydroxymethylepoxyquinomicin (DHMQ), a synthetic derivative of a natural antibiotic, has emerged as a potent and specific inhibitor of NF-κB. This technical guide provides an in-depth exploration of this compound's role in inhibiting the nuclear translocation of NF-κB, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, experimental validation, and potential therapeutic applications.
Core Mechanism of Action: Preventing Nuclear Entry
The canonical NF-κB signaling pathway is initiated by various stimuli, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). In its inactive state, NF-κB (typically a heterodimer of p65 and p50 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes involved in inflammation and cell survival.
This compound exerts its inhibitory effect by directly targeting the NF-κB complex, thereby preventing its nuclear translocation.[1][2] Notably, this compound does not inhibit the upstream phosphorylation and degradation of IκBα.[1][2] Instead, it has been shown to covalently bind to specific cysteine residues on the NF-κB subunits p65 and p50.[3][4] This direct interaction with NF-κB is believed to be the primary mechanism by which this compound prevents the complex from entering the nucleus, effectively shutting down the downstream inflammatory and pro-survival signaling.[1][2][5]
Quantitative Analysis of this compound-Mediated NF-κB Inhibition
The efficacy of this compound in inhibiting NF-κB activity has been quantified in numerous studies. The following tables summarize key quantitative data from various experimental models.
| Cell Line | Stimulus | This compound Concentration | Observed Effect | Reference |
| Jurkat (Human T-cell leukemia) | TNF-α (20 ng/ml) | 10 µg/mL | Complete inhibition of NF-κB transcriptional activity | [1] |
| Jurkat (Human T-cell leukemia) | TPA (100 ng/ml) | 10 µg/mL | Significant inhibition of NF-κB transcriptional activity | [2] |
| MDA-MB-231 (Human breast cancer) | Constitutively active | 10 µg/mL | Complete inhibition of activated NF-κB for at least 8 hours | [6] |
| FRO (Human thyroid cancer) | TNF-α (10 ng/ml) | 5 µg/mL | Inhibition of p65 DNA-binding activity | [7] |
| Murine Splenocytes | - | - | Inhibition of Th2 cytokine production | [8] |
| Human Peripheral Blood Mononuclear Cells | - | - | Inhibition of Th2 cytokine production | [8] |
| Bronchial Epithelial Cells | - | - | Inhibition of eotaxin-1 production | [8] |
Table 1: Inhibition of NF-κB Transcriptional and DNA-Binding Activity by this compound
| Cell Line | Stimulus | This compound Concentration | Outcome | Reference |
| Jurkat (Human T-cell leukemia) | TNF-α | 3-10 µg/mL | Decreased nuclear accumulation of p65, increased cytoplasmic p65 | [2] |
| MT-2 (Adult T-cell leukemia) | Constitutively active | - | Inhibition of p65 nuclear accumulation | [5][9] |
| FRO (Human thyroid cancer) | TNF-α (10 ng/ml) | Various doses | Inhibition of nuclear translocation of p65 and p50 | [7] |
Table 2: Inhibition of NF-κB Nuclear Translocation by this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of this compound in inhibiting NF-κB nuclear translocation.
NF-κB Reporter Luciferase Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection:
-
Culture cells (e.g., Jurkat) in appropriate media.
-
Co-transfect cells with a κB-luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
-
This compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/ml) or TPA (e.g., 100 ng/ml), for a defined period (e.g., 6 hours).
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Express the results as relative luciferase units (RLU) or fold induction compared to the unstimulated control.
-
Western Blotting for NF-κB Subunits and IκBα
This technique is used to determine the subcellular localization of NF-κB subunits and the phosphorylation/degradation status of IκBα.
Protocol:
-
Cell Treatment and Fractionation:
-
Treat cells with this compound and/or an NF-κB stimulus as described above.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for p65, p50, phosphorylated IκBα, total IκBα, and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation
This method allows for the visualization of the subcellular localization of the NF-κB p65 subunit.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound and/or an NF-κB stimulus.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[10]
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with a blocking solution (e.g., 1% BSA in PBST) for 1 hour.[10]
-
Incubate the cells with a primary antibody against p65 overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594) for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images and analyze the nuclear and cytoplasmic fluorescence intensity of p65 to determine its subcellular localization.
-
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, the inhibitory mechanism of this compound, and a typical experimental workflow.
Figure 1: The canonical NF-κB signaling pathway.
Figure 2: Mechanism of this compound-mediated inhibition of NF-κB nuclear translocation.
References
- 1. Inhibition of tumor necrosis factor-alpha -induced nuclear translocation and activation of NF-kappa B by dehydroxymethylepoxyquinomicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dehydroxymethylepoxyquinomicin (DHMEQ), a novel NF-kappaB inhibitor, inhibits allergic inflammation and airway remodelling in murine models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of canonical NF-κB nuclear localization by (-)-DHMEQ via impairment of DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.9. Immunofluorescence Assay for NF-κB p65 [bio-protocol.org]
An In-depth Technical Guide to the Anti-inflammatory Effects of Substituted 1,4-Benzoquinones: A Focus on Thymoquinone and Embelin as Analogs for the Uncharacterized DHMQ
Disclaimer: As of this writing, there is no publicly available scientific literature detailing the anti-inflammatory effects of 2,5-dihydroxy-3-methyl-6-(1-methylethyl)-1,4-benzoquinone (DHMQ). Therefore, this guide provides a comprehensive overview of the anti-inflammatory properties of structurally related and well-researched 1,4-benzoquinones, namely Thymoquinone (B1682898) and Embelin (B1684587). The information presented herein may serve as a foundational resource for researchers and drug development professionals interested in the potential anti-inflammatory activities of this compound.
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. The 1,4-benzoquinone (B44022) scaffold is a recurring motif in various natural products that exhibit a wide range of biological activities, including anti-inflammatory effects. This guide focuses on two prominent examples: Thymoquinone, the primary active constituent of Nigella sativa, and Embelin, isolated from Embelia ribes. These compounds offer valuable insights into the potential mechanisms of action for structurally similar, yet uncharacterized, molecules like this compound.
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of Thymoquinone and Embelin are primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Thymoquinone has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[1] This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB.[1] Some studies suggest that Thymoquinone can also directly inhibit the DNA binding of NF-κB in the nucleus. Embelin has also been reported to inhibit the NF-κB pathway, contributing to its anti-inflammatory effects.[2]
Modulation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical signaling molecules that regulate a wide array of cellular processes, including inflammation. The activation of these kinases, often triggered by stimuli like LPS, leads to the activation of transcription factors such as AP-1, which in turn upregulate the expression of pro-inflammatory genes. Thymoquinone has been demonstrated to inhibit the phosphorylation, and thus the activation, of p38 and JNK in LPS-stimulated macrophages, which contributes to its suppression of pro-inflammatory mediator production.[3]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of Thymoquinone and Embelin has been quantified in various in vitro and in vivo models. The following tables summarize some of the key findings.
Table 1: In Vitro Anti-inflammatory Activity of Thymoquinone
| Assay | Cell Line | Stimulant | Measured Parameter | IC50 / % Inhibition | Reference |
| Nitric Oxide (NO) Production | BV-2 Microglia | LPS | NO₂⁻ | IC50: 5.04 µM | [4] |
| Pro-inflammatory Cytokines | BV-2 Microglia | LPS | IL-6, MCP-1, MCP-5 | Significant attenuation at 10 µM | [4] |
| Gene Expression | Osteoarthritis patient-derived BM-MSCs | - | Pro-inflammatory genes (TNF-α, COX-2, IL-6) | Downregulation at 1 µM and 3 µM | [5] |
| NF-κB Activation | KBM-5 cells | TNF-α | NF-κB DNA binding | Dose-dependent inhibition (5-50 µM) | [6] |
Table 2: In Vivo and In Silico Anti-inflammatory Activity of Embelin
| Model | Species | Measured Parameter | Dosage | % Inhibition / Binding Energy | Reference |
| Carrageenan-induced paw edema | Rat | Paw edema | 20 mg/kg | 71.01 ± 0.12% | [7] |
| Freund's adjuvant-induced arthritis | Rat | Paw edema | 20 mg/kg | 81.91 ± 0.67% | [7] |
| In silico docking | - | COX-1 | - | -7.7 kcal/Mol | [7] |
| In silico docking | - | COX-2 | - | -7.0 kcal/Mol | [7] |
| 5-Lipoxygenase (5-LOX) Inhibition (cell-free) | - | 5-LOX activity | - | IC50: 70 nM | [8] |
| 5-Lipoxygenase (5-LOX) Inhibition (cell-based) | - | 5-LOX activity | - | IC50: 0.8 - 2.0 µM | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of compounds like Thymoquinone and Embelin.
1. Cell Culture and Viability Assay
-
Cell Line: RAW 264.7 murine macrophages are a standard model for in vitro inflammation studies.[9][10][11][12][13]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Viability Assay (MTT or MTS):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Thymoquinone) for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
2. Measurement of Nitric Oxide (NO) Production
-
Principle: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452) (NO₂⁻), in the cell culture supernatant using the Griess reagent.[14]
-
Protocol:
-
Seed RAW 264.7 cells in a 48-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.[10]
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation.[10]
-
Collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).[14]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540-550 nm.[14]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
3. Measurement of Prostaglandin E₂ (PGE₂) Production
-
Principle: PGE₂ levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[15]
-
Protocol:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation steps as for the NO assay.
-
Collect the cell culture supernatant.
-
Perform the PGE₂ ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a PGE₂ capture antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE₂ and subsequent colorimetric detection.
-
Measure the absorbance and calculate the PGE₂ concentration based on a standard curve.
-
4. Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify the expression and phosphorylation status of specific proteins in the NF-κB and MAPK signaling pathways.[16][17]
-
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound and/or LPS for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[17]
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.[16][17]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
While direct experimental data on the anti-inflammatory effects of this compound is currently unavailable, the extensive research on structurally similar 1,4-benzoquinones like Thymoquinone and Embelin provides a strong rationale for investigating its potential in this area. These compounds have been shown to effectively suppress inflammatory responses by targeting key signaling pathways, primarily the NF-κB and MAPK cascades. The methodologies and data presented in this guide offer a robust framework for the future evaluation of this compound and other novel benzoquinone derivatives as potential anti-inflammatory agents. Further research is warranted to synthesize and characterize the biological activities of this compound to determine if it shares the therapeutic potential of its chemical relatives.
References
- 1. How Thymoquinone from Nigella sativa Accelerates Wound Healing through Multiple Mechanisms and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal potential of embelin and its nanoformulations: An update on the molecular mechanism and various applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Thymoquinone in Inflammatory Response in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of Thymoquinone in activated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Evaluation of the Anti-inflammatory Effects of Thymoquinone in Osteoarthritis and in silico Analysis of Inter-Related Pathways in Age-Related Degenerative Diseases [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Potential role of embelin in the prevention of Freund’s adjuvant induced inflammation and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 11. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scitepress.org [scitepress.org]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AMPK and SIRT1 activation contribute to inhibition of neuroinflammation by thymoquinone in BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Dihydromyricetin (DHM) and Dehydroxymethylepoxyquinomicin (DHMEQ): A Technical Guide to Their Potential in Cancer Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-cancer potential of two distinct compounds, Dihydromyricetin (DHM) and Dehydroxymethylepoxyquinomicin (DHMEQ), which are sometimes ambiguously referred to by similar acronyms. This document delineates the mechanisms of action, summarizes key quantitative data, provides insights into experimental methodologies, and visualizes the critical signaling pathways involved in their anti-tumor activities.
Part 1: Dihydromyricetin (DHM)
Dihydromyricetin, a natural flavonoid extracted from Ampelopsis grossedentata, has garnered significant attention for its multifaceted anti-cancer properties.[1][2] It has demonstrated efficacy in various cancer types, including lung, hepatocellular, breast, and prostate cancer, by modulating several key cellular processes.[1][2]
Mechanism of Action
DHM exerts its anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: DHM can induce programmed cell death in cancer cells. For instance, in breast cancer cell lines (MCF-7 and MDA-MB-231), it disrupts mitochondrial oxidative phosphorylation, leading to increased reactive oxygen species (ROS), mitochondrial damage, and ultimately apoptosis.[1] In liver cancer cells (HepG2), DHM upregulates p53 and reduces Akt expression, which in turn increases the cleavage of caspase-3 and PARP, key executioners of apoptosis.[1][2] It also promotes apoptosis in JAR cells by increasing the Bax/Bcl-2 ratio.[1]
-
Anti-Proliferation: DHM has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner while exhibiting minimal toxicity to normal cells.[1]
-
Inhibition of Invasion and Migration: DHM can suppress the metastatic potential of cancer cells. In prostate cancer cells, it downregulates the expression of CXCR4, a key receptor involved in cell migration.[1] In cervical cancer cell lines, DHM inhibits migration and invasion by suppressing S100A4 mRNA expression through the ERK1/2/β-catenin pathway.[3]
-
Anti-Angiogenesis: DHM has been noted to reduce angiogenesis, the formation of new blood vessels that tumors need to grow.[1]
-
Modulation of Autophagy: DHM has a dual-regulatory effect on autophagy, which can either promote or inhibit cancer progression depending on the cellular context.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Dihydromyricetin (DHM) from preclinical studies.
Table 1: In Vitro Efficacy of DHM on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| MCF-7, MDA-MB-231 | Breast Cancer | Cell Viability | Dose-dependent | Inhibition of cell viability | [1] |
| HeLa, SiHa | Cervical Cancer | Wound Healing Assay | 0, 25, 50, 75, 100 μM | Concentration-dependent inhibition of migration | [3] |
| HeLa, SiHa | Cervical Cancer | Boyden Chamber Assay | Not specified | Reduced migration and invasion | [3] |
| PC-3 | Prostate Cancer | Not specified | Not specified | Prevents in vitro migration and invasion | [1] |
Table 2: In Vivo Efficacy and Toxicity of DHM
| Animal Model | Administration Route | Maximum Tolerated Dose | Observation | Reference |
| Rats | Gavage | 5.0 g/kg body weight | Very weak toxicity | [1] |
Key Signaling Pathways
DHM modulates several critical signaling pathways implicated in cancer progression.
-
PI3K/Akt Signaling Pathway: DHM can inhibit the PI3K/Akt pathway, a central regulator of cell survival and proliferation.[1][2] In liver cancer, this inhibition leads to reduced phosphorylation of Bad, promoting apoptosis.[2]
Caption: DHM inhibits the PI3K/Akt pathway, leading to apoptosis.
-
p53 Signaling Pathway: DHM can activate the tumor suppressor p53. It stimulates p53 protein, inhibits its degradation by MDM2, and promotes the expression of death receptors DR4 and DR5, inducing apoptosis in liver cancer cells.[1][2]
Caption: DHM activates the p53 pathway to induce apoptosis.
-
ERK1/2/β-Catenin Signaling Pathway: In cervical cancer, DHM inhibits the ERK1/2 signaling pathway, which in turn suppresses β-catenin and S100A4 protein expression, leading to reduced cell migration.[3]
Caption: DHM inhibits migration via the ERK/β-catenin/S100A4 axis.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are methodologies cited in the literature for key experiments.
-
Cell Viability Assay:
-
Cell Lines: MCF-7, MDA-MB-231 (breast cancer), and MCF-10A (normal breast epithelial).
-
Treatment: Cells are treated with varying concentrations of DHM for 24 hours.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability by measuring the metabolic activity of the cells. The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Wound Healing Assay:
-
Cell Lines: HeLa and SiHa (cervical cancer).
-
Procedure: Cells are grown to confluence in a culture plate. A "wound" is created by scratching the cell monolayer with a sterile pipette tip.
-
Treatment: Cells are then treated with different concentrations of DHM (e.g., 0, 25, 50, 75, or 100 μM).
-
Analysis: The closure of the wound is monitored and photographed at different time points (e.g., 24 and 48 hours) to assess cell migration.[3]
-
-
Boyden Chamber (Transwell) Invasion Assay:
-
Cell Lines: HeLa and SiHa.
-
Apparatus: A Boyden chamber with a Matrigel-coated filter is used.
-
Procedure: Cancer cells treated with DHM are seeded in the upper chamber. The lower chamber contains a chemoattractant (e.g., fetal bovine serum).
-
Analysis: After a specific incubation period (e.g., 24 hours), non-invading cells on the upper surface of the filter are removed. Invading cells on the lower surface are fixed, stained, and counted under a microscope.[3]
-
Part 2: Dehydroxymethylepoxyquinomicin (DHMEQ)
Dehydroxymethylepoxyquinomicin (DHMEQ) is a synthetic derivative of epoxyquinomicin, a microbial product. It is a potent and specific inhibitor of the transcription factor Nuclear Factor-kappaB (NF-κB).[4][5] NF-κB is a critical regulator of inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many aggressive cancers.[6]
Mechanism of Action
DHMEQ's primary mechanism of action is the direct inhibition of NF-κB.[4]
-
Inhibition of NF-κB Translocation: Unlike many other NF-κB inhibitors that target upstream signaling components, DHMEQ selectively prevents the translocation of NF-κB from the cytoplasm into the nucleus.[5] This action blocks the transcriptional activation of NF-κB target genes that promote:
-
Cell Survival: by downregulating anti-apoptotic proteins like Bcl-xL, FLIP, and survivin.[6]
-
Proliferation: by inhibiting the expression of growth factors.
-
Metastasis: by reducing the expression of proteins like VEGF and matrix metalloproteinases (MMPs).[6]
-
Chemoresistance: by sensitizing cancer cells to conventional chemotherapeutic agents.[6][7]
-
DHMEQ has shown efficacy in difficult-to-treat cancers such as hormone-insensitive breast and prostate cancer, cholangiocarcinoma, and multiple myeloma.[4][6]
Quantitative Data Summary
The following tables summarize quantitative data regarding the efficacy and administration of DHMEQ.
Table 3: In Vitro Efficacy of DHMEQ
| Cell Type | Effective Concentration | Cytotoxic Concentration | Observation | Reference |
| Cultured Cancer Cells | 1–10 μg/ml (3.8–38 μM) | >30 μg/ml (114 μM) | Potent inhibition of NF-κB with comparatively weak cytotoxicity | [6] |
Table 4: In Vivo Efficacy of DHMEQ in Animal Models
| Cancer Model | Animal Model | Administration Route & Dosage | Effect | Reference |
| Hormone-insensitive Breast Carcinoma (MDA-MB-231) | SCID mice | Intraperitoneal (IP), 12 mg/kg, 3x/week for 8 weeks | Strong inhibition of tumor growth | [6] |
| Hormone-sensitive Breast Carcinoma (MCF-7) | SCID mice | Intraperitoneal (IP), 4 mg/kg | Inhibition of tumor growth | [6] |
| Human Ovarian Cancer (SKOV-3) | SCID Beige mice | Intraperitoneal (IP), 14 mg/kg (daily) with Cisplatin (4 mg/kg, single dose) | Significant tumor growth inhibition | [7] |
Key Signaling Pathways
The central signaling pathway targeted by DHMEQ is the NF-κB pathway.
-
NF-κB Signaling Pathway: In cancer cells with constitutive NF-κB activation, various upstream signals converge on the IκB kinase (IKK) complex. IKK phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB dimer (typically p65/p50). The free NF-κB then translocates to the nucleus to activate target gene expression. DHMEQ directly interferes with this nuclear translocation.
Caption: DHMEQ inhibits the nuclear translocation of NF-κB.
Experimental Protocols
-
Animal Xenograft Studies:
-
Cell Lines: MDA-MB-231 (breast cancer), SKOV-3 (ovarian cancer).
-
Animal Model: Immunodeficient mice (e.g., SCID or athymic nude mice).
-
Procedure: Human cancer cells are implanted subcutaneously into the mice. Once tumors are established, treatment commences.
-
Treatment: DHMEQ is typically administered via intraperitoneal (IP) injection. Dosages and schedules vary depending on the study (e.g., 12 mg/kg, three times a week).[6] In combination studies, it may be administered alongside other chemotherapeutic agents like cisplatin.[7]
-
Analysis: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, Western blotting). Tumor Growth Inhibition (TGI) is calculated to determine efficacy.[7]
-
-
Western Blotting for NF-κB Pathway Activation:
-
Objective: To determine the effect of DHMEQ on the phosphorylation and localization of NF-κB pathway components.
-
Procedure:
-
Cell Treatment: Cancer cells are treated with DHMEQ for various time points.
-
Protein Extraction: Nuclear and cytoplasmic protein fractions are isolated.
-
SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for total and phosphorylated forms of proteins like IκBα and p65, as well as loading controls for each cellular compartment (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).
-
Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence. A decrease in nuclear p65 and an increase in cytoplasmic IκBα would indicate effective inhibition by DHMEQ.
-
-
References
- 1. Present Status, Challenges, and Prospects of Dihydromyricetin in the Battle against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydromyricetin Inhibited Migration and Invasion by Reducing S100A4 Expression through ERK1/2/β-Catenin Pathway in Human Cervical Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neoplasiaresearch.com [neoplasiaresearch.com]
Early-Stage Research on Dihydroamentoflavone (DHMQ) Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroamentoflavone (DHMQ), a hydrogenated derivative of the naturally occurring biflavonoid amentoflavone (B1664850), is emerging as a promising scaffold in drug discovery. Possessing a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, this compound and its derivatives offer a rich area for therapeutic development. This technical guide provides an in-depth overview of the core aspects of early-stage research on this compound derivatives, including their synthesis, biological activities with quantitative data, detailed experimental protocols, and the key signaling pathways involved in their mechanism of action.
Synthesis of Dihydroamentoflavone (this compound) Derivatives
The synthesis of this compound derivatives typically involves a two-step process: the synthesis of the amentoflavone backbone followed by its selective hydrogenation.
1.1. Synthesis of the Amentoflavone Backbone
The construction of the C-C bond linking the two flavonoid moieties in amentoflavone is a key challenge. The Suzuki-Miyaura cross-coupling reaction is a widely employed and effective method for this purpose.[1][2] The general strategy involves the coupling of a flavonoid boronic acid or ester with a halogenated flavonoid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Amentoflavone Synthesis [1][3]
-
Materials:
-
Iodinated flavone (B191248) (e.g., 8-iodoflavone or 3'-iodoflavone)
-
Flavone boronic ester (e.g., flavonyl-3'-boronic ester or flavonyl-8-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., NaOH or Cs₂CO₃)
-
Solvent (e.g., DMF/H₂O mixture or dioxane)
-
-
Procedure: a. Dissolve the iodinated flavone (1 eq) and the flavone boronic ester (1.5-2 eq) in the chosen solvent in a microwave vial or reaction flask. b. Degas the mixture with nitrogen for 15 minutes. c. Add the palladium catalyst (3-10 mol%) and the base (2-4 eq) under an inert atmosphere. d. Heat the reaction mixture under stirring. Reaction conditions can vary, for example, microwave irradiation at 120 °C for 2 hours or conventional heating at 100 °C for up to 3 days.[1] e. Monitor the reaction progress using thin-layer chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature. g. If using DMF/H₂O, pour the mixture into water and extract with an organic solvent like dichloromethane.[1] h. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the amentoflavone derivative. i. The final step often involves the deprotection of hydroxyl groups, for which boron tribromide (BBr₃) is commonly used.[3]
1.2. Hydrogenation to Dihydroamentoflavone (this compound)
The selective reduction of the C2-C3 double bond in the amentoflavone structure yields dihydroamentoflavone. This can be achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of Amentoflavone
-
Materials:
-
Amentoflavone derivative
-
Catalyst (e.g., Palladium on carbon, Pd/C)
-
Solvent (e.g., Ethanol or Methanol)
-
Hydrogen gas (H₂) source
-
-
Procedure: a. Dissolve the amentoflavone derivative in the chosen solvent in a hydrogenation flask. b. Add the Pd/C catalyst (typically 5-10% by weight). c. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus). d. Stir the reaction mixture vigorously at room temperature. e. Monitor the reaction progress by TLC until the starting material is consumed. f. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. g. Evaporate the solvent under reduced pressure to obtain the dihydroamentoflavone derivative. h. Purify the product as needed, for example, by recrystallization or column chromatography.
Quantitative Biological Activity of this compound and Related Derivatives
The following tables summarize the reported in vitro biological activities of amentoflavone, its derivatives, and dihydroamentoflavone derivatives. This data provides a baseline for understanding their therapeutic potential.
Table 1: Cytotoxicity of this compound and Related Derivatives
| Compound | Cell Line | Assay | IC₅₀ | Citation |
| (2S)-I-(2,3)-dihydro-I-7-O-β-D-glucopyranosylamentoflavone | HepG2 (Human liver cancer) | Not specified | 207.6 µg/mL (weak) | [3] |
| (2S)-I-(2,3)-dihydro-I-7-O-β-D-glucopyranosylamentoflavone | RAW 264.2 (Mouse macrophage) | Not specified | 160.8 µg/mL (weak) | [3] |
| Amentoflavone | Intracellular amastigotes of L. amazonensis in macrophages | Not specified | 2.3 ± 0.93 µM | [4] |
| Hydroxy 4-thioflavone derivative (2f) | MCF-7 (Human breast cancer) | MTT | 7.9 ± 0.2 µM | [5] |
| Quercetin (a related flavonoid) | MCF-7 (Human breast cancer) | MTT | 21.6 ± 0.8 µM | [5] |
| Inophyllum D (a coumarin) | MCF-7 (Human breast cancer) | MTT | 84 µg/mL | [6] |
Table 2: Anti-inflammatory Activity of Amentoflavone Derivatives
| Compound | Target/Assay | Cell Line | IC₅₀ | Citation |
| Amentoflavone | Inhibition of TNF-α-mediated COX-2 expression | Not specified | Not specified | [7] |
| 3'-6'', 6-6'', and 3-4''' linked biflavonoids | Inhibition of PGE2 production | RAW 264.7 | 17.3 µM, 3.7 µM, 7.0 µM respectively | [7] |
Table 3: Neuroprotective and Enzyme Inhibitory Activity of Amentoflavone and its Derivatives
| Compound | Target/Assay | IC₅₀ / Kᵢ | Citation |
| (2S,2′′S)-Tetrahydroamentoflavone | Superoxide (•O₂⁻) Radical Scavenging | 4.8 ± 0.3 µg/mL | [8] |
| Amentoflavone | SARS-CoV 3CLpro | IC₅₀ = 8.3 µM, Kᵢ = 13.8 ± 1.5 µM | [9] |
| Amentoflavone | DPPH radical scavenging | 432.25 ± 84.05 µM | [10] |
| Amentoflavone | ABTS+ radical scavenging | 7.25 ± 0.12 µM | [10] |
| Amentoflavone | Superoxide (•O₂⁻) radical scavenging | 8.98 ± 0.23 µM | [10] |
Table 4: Antiviral Activity of Amentoflavone Derivatives
| Compound | Virus/Target | Cell Line | IC₅₀ | Citation |
| Amentoflavone | SARS-CoV 3CLpro | In vitro | 8.3 µM | [9] |
| 4′′′′′′-methylamentoflavone | SARS-CoV-2 Mpro | In silico | Binding Affinity: -9.7 kcal/mol | [11] |
| Ginkgetin | SARS-CoV-2 Mpro | In silico | Binding Affinity: -9.3 kcal/mol | [11] |
| Sequoiaflavone | SARS-CoV-2 Mpro | In silico | Binding Affinity: -9.7 kcal/mol | [11] |
Key Experimental Protocols
Detailed and standardized protocols are crucial for the reproducible evaluation of this compound derivatives.
3.1. Cytotoxicity Assessment: MTT Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Note: Some flavonoids can interfere with the MTT assay by directly reducing the MTT reagent. It is advisable to run a cell-free control to check for such interference.[14]
3.2. Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes like kinases, proteases, or oxidoreductases.[15][16][17]
-
Reagent Preparation: Prepare the enzyme, substrate, and buffer solutions at the desired concentrations.
-
Inhibitor Incubation: In a 96-well plate, add the enzyme solution and different concentrations of the this compound derivative. Incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the this compound derivative and determine the IC₅₀ value. For mechanism of action studies, vary the substrate concentration at fixed inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).
3.3. Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like MAPK and NF-κB.[18][19][20]
-
Cell Treatment and Lysis: Treat cells with the this compound derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-ERK, ERK, p-p65, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Mechanisms of Action
The biological effects of amentoflavone and its derivatives are mediated through the modulation of several key signaling pathways. It is highly probable that this compound derivatives share similar mechanisms of action.
4.1. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for regulating cell proliferation, differentiation, and apoptosis. Amentoflavone has been shown to modulate this pathway, which is often dysregulated in cancer and inflammatory diseases.[8]
Caption: this compound derivatives may inhibit the MAPK signaling pathway.
4.2. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Its aberrant activation is implicated in many chronic diseases. Amentoflavone is a known inhibitor of this pathway.[8]
Caption: this compound derivatives may inhibit the NF-κB signaling pathway.
4.3. PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key pro-survival pathway that regulates cell growth, proliferation, and apoptosis. Amentoflavone has been reported to activate this pathway, suggesting a role in promoting neuronal survival.[8]
Caption: this compound derivatives may promote cell survival via the PI3K/Akt pathway.
Pharmacokinetics
Preliminary pharmacokinetic data for amentoflavone suggests that it is extensively metabolized into conjugated forms in plasma. In rats, the half-life (T₁/₂) of amentoflavone was reported to be 2.60 ± 1.34 hours and the time to reach maximum plasma concentration (Tₘₐₓ) was 1.5 ± 0.00 hours.[21] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of amentoflavone derivatives suggests a good bioavailability score and varying levels of hepatotoxicity depending on the specific derivative.[11] The oral rat acute toxicity (LD₅₀) for several amentoflavone derivatives was predicted to be in the range of 2.535–3.06 g/kg.[11] Further pharmacokinetic studies on this compound derivatives are warranted to fully characterize their drug-like properties.
Future Directions
Early-stage research on this compound derivatives is a field with considerable potential. Future research should focus on:
-
Synthesis of diverse this compound libraries: The development of efficient and versatile synthetic routes will enable the creation of a wide range of derivatives for structure-activity relationship (SAR) studies.
-
In-depth biological characterization: Comprehensive in vitro and in vivo studies are needed to fully elucidate the therapeutic potential of this compound derivatives in various disease models.
-
Target identification and validation: Identifying the specific molecular targets of this compound derivatives will provide a deeper understanding of their mechanisms of action.
-
Pharmacokinetic and toxicological profiling: Thorough ADMET studies are essential to assess the drug-like properties and safety of lead compounds.
By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this promising class of biflavonoids.
References
- 1. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Frontiers | Amentoflavone as an Ally in the Treatment of Cutaneous Leishmaniasis: Analysis of Its Antioxidant/Prooxidant Mechanisms [frontiersin.org]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Potential of amentoflavone with antiviral properties in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amentoflavone derivatives significantly act towards the main protease (3CLPRO/MPRO) of SARS-CoV-2: in silico admet profiling, molecular docking, molecular dynamics simulation, network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 21. mdpi.com [mdpi.com]
The Impact of Dehydroxymethylepoxyquinomicin (DHMQ) on Cytokine Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroxymethylepoxyquinomicin (DHMQ), a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the impact of this compound on the expression of various pro-inflammatory cytokines. It summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in inflammatory diseases.
Introduction
Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including those encoding cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Consequently, the NF-κB signaling pathway represents a critical target for anti-inflammatory drug development.
This compound is a synthetic analog of the natural product epoxyquinomicin C. It has been shown to directly interact with and inhibit NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of target genes. This guide focuses on the specific effects of this compound on cytokine expression, providing a detailed overview of its mechanism of action and practical information for researchers in the field.
Quantitative Impact of this compound on Cytokine Expression
The following tables summarize the quantitative effects of this compound on the expression of key pro-inflammatory cytokines across various experimental models. These data highlight the dose-dependent inhibitory capacity of this compound.
| Cytokine | Experimental Model | This compound Concentration | Observed Effect | Reference |
| IL-1β | A50-induced THP-1 macrophages | 3-10 µg/mL | Significant inhibition of IL-1β secretion.[1] | [1] |
| IL-6 | LPS-induced mouse microglial cells (6-1) | Not specified | Inhibition of IL-6 secretion.[2] | [2] |
| LPS-induced mouse bone marrow-derived macrophages | Not specified | Inhibition of IL-6 secretion.[3] | [3] | |
| Endotoxin-induced uveitis in rats | Not specified | Reduced IL-6 concentration in aqueous humor.[3] | [3] | |
| MDA-MB-231 human breast cancer cells | 10 µg/mL | Decreased secretion of IL-6. | ||
| IL-8 | MDA-MB-231 human breast cancer cells | 10 µg/mL | Decreased secretion of IL-8. | |
| TNF-α | LPS-induced mouse microglial cells (6-1) | Not specified | Inhibition of TNF-α secretion.[2] | [2] |
| LPS-induced mouse bone marrow-derived macrophages | Not specified | Inhibition of TNF-α secretion.[3] | [3] | |
| Endotoxin-induced uveitis in rats | Not specified | Reduced TNF-α concentration in aqueous humor.[3] | [3] | |
| MCP-1 | LPS-induced peritoneal exudate cells | Not specified | Suppressed production of MCP-1.[3] | [3] |
| RANTES | Nasal polyp fibroblasts | 1, 10, and 100 nM | Inhibition of RANTES production.[4] | [4] |
| ICAM-1 | Nasal polyp fibroblasts | 1, 10, and 100 nM | Inhibition of ICAM-1 expression.[4] | [4] |
| VCAM-1 | Nasal polyp fibroblasts | 1, 10, and 100 nM | Inhibition of VCAM-1 expression.[4] | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. It directly targets NF-κB proteins, preventing their nuclear translocation and subsequent binding to the promoter regions of pro-inflammatory genes.
This compound's Mechanism of Action on the NF-κB Pathway
Experimental Protocols
This section provides a detailed, synthesized methodology for investigating the impact of this compound on cytokine expression in a mammalian cell culture model.
Cell Culture and this compound Treatment
-
Cell Line: Use a relevant cell line, such as RAW 264.7 (murine macrophages) or THP-1 (human monocytes).
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 3, 10 µg/mL). Ensure the final DMSO concentration in all wells, including controls, is less than 0.1%.
-
This compound Pre-treatment: Remove the culture medium from the wells and replace it with medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only). Incubate the cells with this compound for 2 hours.
-
Inflammatory Stimulation: After the pre-treatment period, add an inflammatory stimulus, such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, to all wells except for the unstimulated control.
-
Incubation: Incubate the plates for an appropriate time period to allow for cytokine production (e.g., 24 hours).
Cytokine Quantification by ELISA
-
Supernatant Collection: After incubation, centrifuge the 96-well plates at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
-
ELISA Procedure: Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β). Follow the manufacturer's instructions, which typically involve the following steps:
-
Coat a 96-well ELISA plate with a capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and the collected cell culture supernatants to the wells.
-
Add a detection antibody.
-
Add a substrate to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokines in the experimental samples.
Experimental Workflow for Cytokine Analysis
Conclusion
This compound is a promising anti-inflammatory agent that effectively suppresses the expression of a broad range of pro-inflammatory cytokines. Its mechanism of action, centered on the direct inhibition of NF-κB nuclear translocation, provides a targeted approach to modulating the inflammatory response. The data and protocols presented in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of this compound in various inflammatory and immune-mediated diseases. Further research focusing on dose-optimization and in vivo efficacy is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Improve nuclear translocation assay results using image deconvolution [moleculardevices.com]
- 2. novamedline.com [novamedline.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pleiotropic Effects of Dehydroxymethylepoxyquinomicin (DHMQ)
For Researchers, Scientists, and Drug Development Professionals
Dehydroxymethylepoxyquinomicin (DHMQ), a low-molecular-weight compound, has emerged as a potent modulator of critical cellular signaling pathways. Initially identified as a strong inhibitor of Nuclear Factor-kappa B (NF-κB), further research has unveiled a broader spectrum of biological activities, highlighting its pleiotropic nature. This technical guide provides a comprehensive overview of the multifaceted effects of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental protocols to investigate them.
Core Mechanism of Action: NF-κB Inhibition
The primary and most well-characterized effect of this compound is its potent inhibition of the NF-κB signaling pathway. This inhibition occurs through a direct interaction with specific cysteine residues on NF-κB subunits, which ultimately blocks their nuclear translocation and subsequent DNA binding[1]. However, the inhibitory effects of this compound on NF-κB are more complex, involving indirect mechanisms that contribute to its overall efficacy.
Pleiotropic Effects of this compound
Beyond its direct interaction with NF-κB, this compound exerts its influence through at least two other significant cellular pathways: the generation of Reactive Oxygen Species (ROS) and the induction of the Unfolded Protein Response (UPR). Furthermore, this compound has been observed to activate Mitogen-Activated Protein Kinase (MAPK) cascades in certain cellular contexts, such as in thyroid cancer cells[2].
Reactive Oxygen Species (ROS) Generation
Sustained exposure of cells to this compound leads to the generation of ROS. This increase in intracellular ROS contributes to the suppression of cytokine-induced NF-κB activation. Specifically, this compound-induced ROS has been shown to block the phosphorylation of TGF-β-activated kinase 1 (TAK1), a crucial upstream event for IκB kinase (IKK) and subsequent NF-κB activation[1]. The inhibitory effects of this compound on TAK1 and NF-κB can be attenuated by scavenging ROS, confirming the mediatory role of ROS in this process[1].
Unfolded Protein Response (UPR) Induction
The generation of ROS by this compound also triggers the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. The UPR, in turn, contributes to the inhibition of NF-κB at a step downstream of IκBα degradation and p65 phosphorylation. This UPR-mediated inhibition involves the selective induction of the transcription factor C/EBPβ, which acts to suppress NF-κB activation[1].
MAPK Cascade Activation
In addition to its inhibitory effects on the NF-κB pathway, this compound has been shown to activate MAPK signaling cascades in human thyroid carcinoma cell lines. This suggests a context-dependent effect of this compound, where it can induce apoptosis through the activation of specific MAPK pathways[2].
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound.
Table 1: this compound Concentration and Treatment Times for MAPK Activation in Thyroid Cancer Cells
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| FRO | 5 µg/ml | Various time points | Activation of MAPK cascades | [2] |
Table 2: Mechanistic Insights into this compound-mediated NF-κB Suppression
| Experimental Observation | Key Finding | Implication | Reference |
| This compound exposure | Generation of Reactive Oxygen Species (ROS) | ROS mediate the inhibitory effect on NF-κB | [1] |
| This compound and cytokine stimulation | Inhibition of TAK1 phosphorylation | Blocks a crucial upstream step in NF-κB activation | [1] |
| This compound-induced ROS | Triggers the Unfolded Protein Response (UPR) | UPR contributes to NF-κB suppression | [1] |
| UPR activation | Selective induction of C/EBPβ | C/EBPβ suppresses NF-κB activation downstream of IκBα degradation | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's pleiotropic effects.
Protocol 1: Western Blotting for MAPK Cascade Activation
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway.
Materials:
-
FRO human thyroid carcinoma cells
-
This compound (5 µg/ml)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to total and phosphorylated forms of ERK, JNK, and p38 MAPK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate FRO cells and grow to 70-80% confluency. Treat the cells with 5 µg/ml this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 2: Detection of Intracellular ROS
Objective: To measure the generation of reactive oxygen species in response to this compound treatment.
Materials:
-
Renal tubular cells (or other relevant cell line)
-
This compound
-
ROS-sensitive fluorescent probe (e.g., CM-H2DCFDA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.
-
Signal Detection:
-
Fluorescence Microscopy: Visualize the fluorescence signal in the cells using a fluorescence microscope.
-
Flow Cytometry: Quantify the fluorescence intensity of the cell population using a flow cytometer.
-
Protocol 3: Analysis of UPR Induction
Objective: To assess the activation of the unfolded protein response following this compound treatment.
Procedure: This can be assessed by measuring the expression of UPR markers such as GRP78, CHOP, and the splicing of XBP1 mRNA.
A. Western Blotting for UPR Markers:
-
Follow the Western blotting protocol as described in Protocol 1.
-
Use primary antibodies specific for UPR target proteins like GRP78 and CHOP.
B. RT-PCR for XBP1 Splicing:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
PCR Amplification: Perform PCR using primers that flank the splice site of XBP1 mRNA.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The spliced form of XBP1 will produce a smaller amplicon than the unspliced form.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
Methodological & Application
Application Notes and Protocols for In-Vitro Evaluation of Dihydroxy-Methyl-Propyl-Cyclohexa-Diene-Dione (DHMQ) Analogs in Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, there is a notable absence of published scientific literature specifically detailing the in-vitro biological activities of 2,5-dihydroxy-3-methyl-6-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione (DHMQ). The following application notes and protocols are therefore based on data from structurally related dihydroxy-alkyl-benzoquinone compounds, primarily Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) . Researchers using this compound should consider these protocols as a starting point and anticipate the need for substantial optimization.
Introduction
Quinone-based compounds are a significant class of molecules with demonstrated anti-cancer properties. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, modulation of key cellular signaling pathways, and the generation of reactive oxygen species (ROS). This document provides a comprehensive guide for the in-vitro evaluation of this compound and its analogs, drawing upon the established methodologies used for similar compounds like Embelin. The protocols herein cover essential assays for assessing cytotoxicity, apoptosis, and the modulation of relevant signaling pathways.
Data Presentation: Cytotoxicity of Embelin in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Embelin, a structural analog of this compound, against a panel of human cancer cell lines. This data, gathered from various studies, can serve as a reference for designing dose-response experiments for this compound.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | MTT | Not Specified | 80 µg/mL (~274 µM) | [1][2] |
| MCF-7 | Breast Cancer | SRB | 48 | 10.66 | [3] |
| A549 | Lung Cancer | SRB | 48 | 4.4 | [3] |
| DU145 | Prostate Cancer | SRB | 48 | 6.31 | [3] |
| HCT-116 | Colon Cancer | Not Specified | Not Specified | 29 | [4] |
| MIAPaCa-2 | Pancreatic Cancer | Not Specified | Not Specified | Not Specified | [4] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | 5.5 | [4] |
| U87MG | Glioblastoma | Not Specified | Not Specified | 23.6 | [5] |
| HL-60 | Leukemia | Not Specified | Not Specified | 4.5 µg/mL (~15.4 µM) | [6] |
Mechanism of Action: Key Signaling Pathways
Based on studies of Embelin and other benzoquinones, this compound is anticipated to exert its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The primary hypothesized pathways are the PI3K/Akt and NF-κB pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Many anti-cancer agents, including benzoquinones, have been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
NF-κB Signaling Pathway
The NF-κB pathway plays a key role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis. Benzoquinones have been reported to suppress NF-κB activation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
The following are detailed protocols for key in-vitro experiments to characterize the anti-cancer activity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow for MTT Assay
References
- 1. science.rsu.lv [science.rsu.lv]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Embelin and Its Derivatives: Design, Synthesis, and Potential Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic and antioxidant activities of alkylated benzoquinones from Maesa lanceolata - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DHMQ Dosage and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroxymethylepoxyquinomicin (DHMQ) is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a critical transcription factor involved in the regulation of inflammatory responses, cell proliferation, and survival. Its constitutive activation is implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. This compound exerts its inhibitory effect by directly binding to NF-κB subunit proteins, thereby preventing their DNA binding and subsequent transcriptional activation of target genes.[1][2][3] These application notes provide a comprehensive guide to the dosage and administration of this compound in various mouse models based on preclinical research.
Mechanism of Action: NF-κB Inhibition
This compound targets a crucial step in the NF-κB signaling cascade. The diagram below illustrates the canonical and non-canonical NF-κB pathways and highlights the point of inhibition by this compound.
Figure 1: this compound Inhibition of NF-κB Signaling
This compound Dosage and Administration in Mouse Models
The effective dosage and administration route of this compound can vary depending on the mouse model and the disease being studied. The following tables summarize quantitative data from various preclinical studies.
Table 1: this compound Dosage and Administration in Cancer Mouse Models
| Cancer Type | Mouse Model | Dosage | Administration Route | Dosing Schedule | Formulation/Vehicle | Efficacy/Outcome | Reference |
| Breast Cancer (ER-) | SCID Mice | 12 mg/kg | Intraperitoneal (i.p.) | Thrice a week | Not Specified | Significant tumor growth inhibition | [4] |
| Breast Cancer (ER+) | SCID Mice | 4 mg/kg | Intraperitoneal (i.p.) | Thrice a week | Not Specified | Significant tumor growth inhibition | [4] |
| Glioblastoma | Nude Mice | Not Specified | Intraperitoneal (i.p.) | Started immediately after implantation | Not Specified | Reduced subcutaneous tumor size by ~40%; Improved survival in intracranial model | [5] |
| Adult T-cell Leukemia | NOD/SCID/γc(null) Mice | Not Specified | Intraperitoneal (i.p.) | Not Specified | Not Specified | Inhibited growth of transplanted ATL cells; Improved survival | [6] |
Table 2: this compound Dosage and Administration in Inflammatory and Autoimmune Disease Mouse Models
| Disease Model | Mouse Model | Dosage | Administration Route | Dosing Schedule | Formulation/Vehicle | Efficacy/Outcome | Reference |
| Allergic Asthma | BALB/c Mice | Not Specified | Intraperitoneal (i.p.) | Before each challenge | Not Specified | Ameliorated airway hyperresponsiveness; Reduced eosinophilic airway inflammation | [7] |
Experimental Protocols
Preparation of this compound Formulation (0.5% CMC Suspension)
A common vehicle for the intraperitoneal administration of this compound is a 0.5% (w/v) carboxymethylcellulose (CMC) suspension.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile phosphate-buffered saline (PBS) or sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare 0.5% CMC Solution:
-
Weigh the appropriate amount of CMC powder to make a 0.5% (w/v) solution (e.g., 50 mg of CMC for 10 mL of solution).
-
Gradually add the CMC powder to the sterile PBS or water while vortexing continuously to prevent clumping.
-
Continue to vortex or stir until the CMC is fully dissolved. This may take some time. Gentle heating or overnight stirring at 4°C can aid dissolution.
-
-
Prepare this compound Suspension:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume of the suspension.
-
Weigh the this compound powder and add it to the prepared 0.5% CMC solution.
-
Vortex the mixture vigorously for several minutes to ensure a uniform suspension.
-
For poorly soluble compounds, sonication in a water bath for 5-10 minutes can help to create a finer and more stable suspension.
-
-
Storage:
-
It is recommended to prepare the this compound suspension fresh before each use.
-
If short-term storage is necessary, store the suspension at 4°C and protect it from light. Before use, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.
-
Intraperitoneal (i.p.) Administration in Mice
Intraperitoneal injection is a common route for administering this compound in mouse models.
Materials:
-
Mouse restrainer
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol
-
Prepared this compound suspension
Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection Site Identification: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection Procedure:
-
Swab the injection site with 70% ethanol.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new needle.
-
Slowly inject the this compound suspension.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the mouse for any immediate adverse reactions after the injection.
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a xenograft mouse model of cancer.
Figure 2: In Vivo this compound Efficacy Study Workflow
Safety and Toxicology
While several studies report no significant toxicity or loss of body weight in mice treated with effective doses of this compound, comprehensive public data on its pharmacokinetic profile and LD50 is limited.[4] As with any experimental compound, it is crucial to conduct preliminary dose-finding and toxicity studies for each new mouse model and experimental setup.
Key Considerations:
-
Dose Escalation Studies: It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in the specific mouse strain being used.
-
Monitoring for Adverse Effects: Closely monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Histopathology: At the end of a chronic study, it is advisable to perform histopathological analysis of major organs to assess any potential long-term toxicity.
Conclusion
This compound is a promising NF-κB inhibitor with demonstrated efficacy in a range of preclinical mouse models. The provided application notes and protocols serve as a guide for researchers to design and execute in vivo studies with this compound. Careful consideration of the dosage, administration route, and formulation is essential for obtaining reliable and reproducible results. Further studies are warranted to fully characterize the pharmacokinetic and toxicological profile of this compound to facilitate its potential translation to clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effect of dehydroxymethylepoxyquinomicin, a small molecule inhibitor of nuclear factor-κB, on glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydroxymethylepoxyquinomicin (DHMEQ) therapy reduces tumor formation in mice inoculated with tax-deficient adult T-cell leukemia-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydroxymethylepoxyquinomicin (DHMEQ), a novel NF-kappaB inhibitor, inhibits allergic inflammation and airway remodelling in murine models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for DHMQ Treatment in Glioblastoma Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of approximately 15 months despite multimodal treatment strategies. A key signaling pathway often implicated in glioblastoma's resistance to therapy and overall progression is the nuclear factor-kappa B (NF-κB) pathway. Constitutive activation of NF-κB promotes cell proliferation, inhibits apoptosis, and drives inflammation and angiogenesis.
Dehydroxymethylepoxyquinomicin (DHMQ), a small molecule inhibitor, has been identified as a potent and specific inhibitor of NF-κB. It functions by preventing the nuclear translocation of RelA (p65), a key component of the NF-κB complex, thereby inhibiting its transcriptional activity.[1] This document provides detailed protocols for the treatment of glioblastoma cell lines with this compound, including methods for assessing its effects on cell viability, apoptosis, and the cell cycle.
Data Presentation
This compound Inhibition of Glioblastoma Cell Proliferation
The half-maximal inhibitory concentration (IC50) of this compound varies across different glioblastoma cell lines, indicating differential sensitivity to the compound. The IC50 values for a panel of human glioblastoma cell lines are summarized below.
| Cell Line | IC50 (µg/mL) | Sensitivity |
| YKG-1 | 1.1 | High |
| U251 | 1.4 | High |
| U87 | 1.8 | High |
| MGM-1 | Not explicitly stated, but significant suppression | Moderate |
| NYGM | Not explicitly stated, but significant suppression | Moderate |
| U373 | Not explicitly stated, but significant suppression | Moderate |
| A172 | Modest suppression | Low |
| GB-1 | Modest suppression | Low |
| KNS-42 | Modest suppression | Low |
| T98G | 26.7 | Resistant |
Effects of this compound on Cell Cycle and Apoptosis
This compound treatment has been shown to induce G2/M cell cycle arrest and apoptosis in sensitive glioblastoma cell lines.[1]
| Cell Line | Effect on Cell Cycle | Induction of Apoptosis |
| U87 | G2/M Arrest | Yes |
| U251 | G2/M Arrest | No |
| YKG-1 | G2/M Arrest | Yes |
Experimental Protocols
Cell Culture of Glioblastoma Cell Lines
This protocol outlines the standard procedure for culturing human glioblastoma cell lines.
Materials:
-
Human glioblastoma cell lines (e.g., U87, U251, YKG-1)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain glioblastoma cell lines in T75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For passaging, aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh culture medium.
-
Seed the cells into new flasks at the desired density.
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the cytotoxic effects of this compound on glioblastoma cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Glioblastoma cells
-
This compound (dissolved in DMSO)
-
96-well plates
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol details the detection of apoptosis in this compound-treated glioblastoma cells by flow cytometry.
Materials:
-
This compound-treated and control glioblastoma cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of this compound-treated glioblastoma cells.
Materials:
-
This compound-treated and control glioblastoma cells
-
Cold 70% Ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat glioblastoma cells with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits NF-κB signaling by blocking p65 nuclear translocation.
Caption: Workflow for evaluating this compound's effects on glioblastoma cells.
References
Application of Dihydroergocristine (DHMQ) in a Hypothetical Study of Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergocristine (B93913) (DHMQ), a semi-synthetic ergot alkaloid and a component of ergoloid mesylates, is a compound with known effects on the central nervous system, primarily as a vasodilator and nootropic agent. While direct studies on the application of this compound in autoimmune diseases are currently limited, its established pharmacological profile presents several plausible avenues for investigation into its potential immunomodulatory properties. This document outlines a hypothetical framework for studying this compound in the context of autoimmune diseases, based on its known mechanisms of action, including serotonin (B10506) and dopamine (B1211576) receptor modulation, and γ-secretase inhibition.
The rationale for this hypothetical application lies in the intricate connections between the nervous and immune systems. Neurotransmitters such as dopamine and serotonin, whose signaling is modulated by this compound, are known to influence immune cell function. Furthermore, the inhibition of γ-secretase, another target of this compound, has implications for the Notch signaling pathway, a critical regulator of immune cell development and function. These multifaceted actions suggest that this compound could potentially influence the pathological processes underlying various autoimmune disorders.
Potential Mechanisms of Action in Autoimmunity
Based on existing literature, this compound's potential immunomodulatory effects may be attributed to the following mechanisms:
-
Serotonin Receptor Antagonism: this compound exhibits antagonistic activity at serotonin receptors. Serotonin is a key player in neuro-immune communication, and its receptors are expressed on various immune cells, including T lymphocytes. By antagonizing these receptors, this compound could potentially inhibit T-cell activation and proliferation, key events in the pathogenesis of many autoimmune diseases[1][2][3][4].
-
Dopaminergic Activity: this compound possesses partial agonist/antagonist activity at dopamine receptors. The dopaminergic system is increasingly recognized for its role in regulating both innate and adaptive immunity. Dopamine receptor agonists have shown therapeutic potential in preclinical models of autoimmune diseases such as lupus and rheumatoid arthritis, suggesting that this compound's interaction with these receptors could modulate immune responses[5][6][7][8].
-
γ-Secretase Inhibition: this compound has been identified as a direct inhibitor of γ-secretase. This enzyme is crucial for the activation of the Notch signaling pathway, which governs the differentiation and function of multiple immune cell lineages. Inhibition of Notch signaling by γ-secretase inhibitors has been shown to reduce populations of immunosuppressive cells and may offer a strategy for modulating immune responses in various disease contexts, including autoimmunity[9][10][11][12][13][14].
-
General Immunomodulatory Effects of Ergot Alkaloids: As an ergot alkaloid, this compound belongs to a class of compounds that have demonstrated effects on the immune system, such as the inhibition of antibody formation and modulation of natural killer (NK) cell activity[15][16][17][18].
Hypothetical Experimental Protocols
The following protocols are designed to investigate the potential immunomodulatory effects of this compound in vitro and in vivo.
In Vitro Assessment of this compound on T-Cell Activation and Proliferation
Objective: To determine the effect of this compound on the activation and proliferation of T lymphocytes, a key cell type in many autoimmune diseases.
Methodology:
-
Cell Culture: Isolate primary human or murine T cells from peripheral blood or spleen, respectively. Culture the T cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin).
-
T-Cell Activation: Activate the T cells using anti-CD3 and anti-CD28 antibodies.
-
This compound Treatment: Treat the activated T cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO).
-
Proliferation Assay: After 48-72 hours of incubation, assess T-cell proliferation using a standard method such as the BrdU incorporation assay or CFSE dilution assay by flow cytometry.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the levels of key pro-inflammatory (e.g., IFN-γ, IL-17) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or a multiplex cytokine assay.
In Vivo Evaluation of this compound in a Murine Model of Autoimmunity (e.g., Experimental Autoimmune Encephalomyelitis - EAE)
Objective: To assess the therapeutic potential of this compound in a preclinical animal model of multiple sclerosis, a T-cell-mediated autoimmune disease.
Methodology:
-
EAE Induction: Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-specific peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA), followed by pertussis toxin administration.
-
This compound Administration: Once clinical signs of EAE appear, begin daily administration of this compound (e.g., via oral gavage or intraperitoneal injection) at various doses. Include a vehicle-treated control group.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).
-
Histopathology: At the end of the experiment, perfuse the mice and collect the spinal cords for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Immunophenotyping: Isolate mononuclear cells from the central nervous system and spleen and analyze the populations of different immune cells (e.g., Th1, Th17, regulatory T cells) by flow cytometry.
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on T-Cell Proliferation and Cytokine Production in Vitro
| This compound Concentration (µM) | T-Cell Proliferation (OD450nm) | IFN-γ (pg/mL) | IL-17 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 1.5 ± 0.2 | 2500 ± 300 | 1500 ± 200 | 100 ± 20 |
| 0.1 | 1.4 ± 0.1 | 2400 ± 250 | 1450 ± 180 | 110 ± 25 |
| 1 | 1.1 ± 0.1 | 1800 ± 200 | 1100 ± 150 | 150 ± 30 |
| 10 | 0.7 ± 0.05 | 1000 ± 150 | 600 ± 100** | 250 ± 40 |
| 100 | 0.3 ± 0.02 | 400 ± 80 | 200 ± 50*** | 350 ± 50** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SD.
Table 2: Therapeutic Efficacy of this compound in EAE Mouse Model
| Treatment Group | Mean Peak Clinical Score | Mean Day of Onset | CNS Infiltration Score | Demyelination Score |
| Vehicle Control | 3.5 ± 0.5 | 12 ± 1 | 3.8 ± 0.4 | 3.2 ± 0.3 |
| This compound (1 mg/kg) | 2.8 ± 0.6 | 14 ± 1 | 2.9 ± 0.5 | 2.5 ± 0.4 |
| This compound (10 mg/kg) | 1.5 ± 0.4** | 16 ± 2 | 1.7 ± 0.3 | 1.4 ± 0.2 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.
Visualizations
Signaling Pathways
Caption: Potential signaling pathways modulated by this compound relevant to autoimmune diseases.
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of this compound in the EAE model.
Conclusion
While the direct application of this compound in autoimmune diseases remains to be explored, its known pharmacological activities provide a strong rationale for its investigation as a potential immunomodulatory agent. The proposed experimental protocols offer a starting point for elucidating the effects of this compound on key cellular and molecular players in autoimmunity. Further research in this area could potentially lead to the repurposing of this well-established compound for the treatment of autoimmune disorders. It is crucial to underscore that the application notes and protocols described herein are hypothetical and intended to guide future research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Serotonin: A Potent Immune Cell Modulator in Autoimmune Diseases [frontiersin.org]
- 5. endocrine.org [endocrine.org]
- 6. The Dopaminergic System in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of γ-Secretase Inhibitors for the Treatment of Diverse Disease Conditions through Inhibition of Notch Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. γ-Secretase inhibitors suppress IL-20-mediated osteoclastogenesis via Notch signalling and are affected by Notch2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging roles of the γ-secretase-notch axis in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The FDA-approved natural product dihydroergocristine reduces the production of the Alzheimer’s disease amyloid-β peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. γ-Secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. γ-Secretase inhibitor reduces immunosuppressive cells and enhances tumour immunity in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroimmunomodulation of natural killer (NK) cells by ergot alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of the immune response by ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. Effect of ergot-alkaloid dihydroergosine on the immune reaction and plasma corticosterone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inhibition of NF-κB Signaling: Western Blot Analysis of p65 Nuclear Translocation Following DHMQ Treatment
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the inhibitory effects of Dihydroxy-methoxy-quinone (DHMQ) on the nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB). The protocols outlined herein provide a robust framework for utilizing Western blot analysis to quantify the cytoplasmic and nuclear distribution of p65, a key event in the inflammatory signaling cascade.
Introduction
The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses.[1] In unstimulated cells, the p50/p65 heterodimer, the most common form of NF-κB, is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[2] This degradation unmasks the nuclear localization signal (NLS) on the p65 subunit, facilitating its translocation into the nucleus where it binds to specific DNA sequences to regulate the transcription of pro-inflammatory genes.[2][3]
This compound, also referred to as dehydroxymethylepoxyquinomicin (DHMEQ), is a known inhibitor of the NF-κB pathway.[4][5] Its mechanism of action has been reported to involve the inhibition of p65 nuclear translocation and, more directly, the inhibition of NF-κB's DNA binding activity by covalently binding to cysteine residues on NF-κB component proteins.[4][5][6] This application note focuses on the Western blot-based methodology to specifically assess the impact of this compound on the nuclear accumulation of p65.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical experiment designed to measure the effect of this compound on TNFα-induced p65 nuclear translocation. The data is presented as the relative band intensity of p65 in cytoplasmic and nuclear fractions, normalized to loading controls (e.g., β-actin for cytoplasmic and Lamin B1 for nuclear extracts).
| Treatment Group | Cytoplasmic p65 (Relative Intensity) | Nuclear p65 (Relative Intensity) |
| Untreated Control | 0.95 ± 0.08 | 0.10 ± 0.02 |
| TNFα (10 ng/mL) | 0.35 ± 0.05 | 0.85 ± 0.10 |
| This compound (10 µM) + TNFα (10 ng/mL) | 0.80 ± 0.09 | 0.25 ± 0.04 |
| This compound (10 µM) Alone | 0.92 ± 0.07 | 0.12 ± 0.03 |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental approach, the following diagrams have been generated.
Caption: Canonical NF-κB signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for Western blot analysis of p65.
Experimental Protocols
1. Cell Culture and Treatment
-
Seed appropriate cells (e.g., HeLa, Jurkat, or a relevant cell line) in culture dishes and grow to 70-90% confluency.[7]
-
Pre-treat the cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.[7]
-
Following pre-treatment, stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNFα for 30 minutes) to induce p65 nuclear translocation.[1]
-
Include the following control groups: untreated cells, cells treated with vehicle + TNFα, and cells treated with this compound alone.[7]
2. Cytoplasmic and Nuclear Protein Extraction
This protocol is adapted from established methods for subcellular fractionation.[8][9]
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors.[7]
-
Detergent (e.g., NP-40)
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors.[7]
Procedure:
-
After treatment, place culture dishes on ice and wash the cells twice with ice-cold PBS.[7]
-
Harvest cells by scraping and centrifuge at a low speed (e.g., 1000-1500 rpm) for 4 minutes at 4°C.[8]
-
Resuspend the cell pellet in 5 volumes of ice-cold CEB.[7]
-
Add detergent (e.g., NP-40) to a final concentration of 0.5-0.75% and vortex vigorously for 15 seconds to lyse the cell membrane.[7][9]
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 1 minute at 4°C.[7] The supernatant contains the cytoplasmic fraction.
-
Carefully collect the supernatant (cytoplasmic extract) and store it at -80°C.
-
Wash the remaining nuclear pellet gently with CEB without detergent.[8]
-
Resuspend the nuclear pellet in 2 volumes of ice-cold NEB.[7]
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.[7]
-
Centrifuge at ~15,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant, which is the nuclear extract, and store at -80°C.
3. Western Blot Analysis
This protocol is a standard procedure for Western blotting.[1]
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA protein assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with their respective extraction buffers. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[1]
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.[1] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane according to the manufacturer's instructions.
-
Blocking: Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Primary antibody for target protein: anti-p65.
-
Primary antibody for cytoplasmic loading control: anti-β-actin or anti-GAPDH.
-
Primary antibody for nuclear loading control: anti-Lamin B1 or anti-Histone H3.
-
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted according to the manufacturer's recommendation) for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again three times for 10 minutes each with TBST.[1] Prepare an enhanced chemiluminescence (ECL) detection reagent and incubate the membrane for 1-5 minutes.[7]
-
Data Acquisition and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the p65 band intensity in the cytoplasmic fractions to the corresponding β-actin/GAPDH band intensity and in the nuclear fractions to the corresponding Lamin B1/Histone H3 band intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 9. biomol.com [biomol.com]
Application Notes and Protocols: Combination Therapy of Dehydroxymethylepoxyquinomicin (DHMQ) and Temozolomide (TMZ) for Glioblastoma (GBM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the synergistic anti-tumor effects of Dehydroxymethylepoxyquinomicin (DHMQ) in combination with temozolomide (B1682018) (TMZ) for the treatment of glioblastoma (GBM).
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of just over a year.[1] The standard-of-care chemotherapeutic agent, temozolomide (TMZ), often faces limitations due to intrinsic and acquired resistance. A key mechanism of TMZ resistance involves the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which promotes cancer cell proliferation, survival, and invasion.[2][3]
Dehydroxymethylepoxyquinomicin (this compound) is a selective inhibitor of NF-κB.[1] Preclinical studies have demonstrated that this compound can suppress the growth of GBM cells and that its combination with TMZ results in a synergistic cytotoxic effect, suggesting a promising therapeutic strategy to overcome TMZ resistance.[2][3]
Mechanism of Action
Temozolomide is an alkylating agent that induces DNA damage in cancer cells, leading to apoptosis.[2] However, in many GBM cells, the NF-κB pathway is constitutively active, promoting the expression of pro-survival genes that counteract the cytotoxic effects of TMZ. This compound inhibits the nuclear translocation of NF-κB, thereby blocking its transcriptional activity.[1] This inhibition of the pro-survival signaling mediated by NF-κB is believed to sensitize GBM cells to the DNA-damaging effects of TMZ, leading to enhanced apoptosis and reduced cell viability.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound and TMZ in GBM cell lines.
Table 1: In Vitro Cytotoxicity of this compound and TMZ Combination
| Cell Line | This compound IC₅₀ (µg/mL) | TMZ IC₅₀ (µM) | Combination Effect | Reference |
| U87MG | ~10-20 | ~230-750 | Synergistic | [1][2] |
| U251MG | ~10-20 | ~155-240 | Synergistic | [1][2] |
| T98G | >20 | ~247 | Synergistic | [1][2] |
| YKG-1 | <10 | Not Reported | Synergistic | [1] |
Table 2: In Vivo Efficacy of this compound in GBM Xenograft Models
| Animal Model | GBM Cell Line | This compound Treatment | Outcome | Reference |
| Nude Mice | U87MG (subcutaneous) | i.p. administration | ~40% reduction in tumor size | [1] |
| Nude Mice | U251MG (subcutaneous) | i.p. administration | ~40% reduction in tumor size | [1] |
| Nude Mice | U87MG (intracranial) | i.p. administration | Significant improvement in survival | [1] |
| Nude Mice | U251MG (intracranial) | i.p. administration | Significant improvement in survival | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of the this compound and TMZ combination therapy.
Protocol 1: Cell Viability Assay (XTT/MTT)
This protocol is designed to determine the cytotoxic effects of this compound and TMZ, both individually and in combination, on GBM cell lines.
Materials:
-
GBM cell lines (e.g., U87MG, U251MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
TMZ (stock solution in DMSO)
-
XTT or MTT reagent
-
Plate reader
Procedure:
-
Seed GBM cells into 96-well plates at a density of 2,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound (e.g., 2.5, 5, 10, 20 µg/mL) and TMZ (e.g., concentrations spanning the expected IC₅₀).
-
For combination studies, treat cells with a fixed concentration of TMZ (e.g., 250 µM) and varying concentrations of this compound, or vice versa.[2] Include vehicle controls (DMSO).
-
Incubate the treated cells for 48 to 72 hours.
-
Add XTT or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT).
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.
Protocol 2: In Vitro Invasion Assay (Matrigel Transwell Assay)
This protocol assesses the effect of this compound and TMZ on the invasive potential of GBM cells.
Materials:
-
GBM cell lines
-
Serum-free medium
-
Complete culture medium (chemoattractant)
-
Matrigel-coated transwell inserts (8 µm pore size)
-
24-well plates
-
This compound and TMZ
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Rehydrate Matrigel-coated transwell inserts according to the manufacturer's protocol.
-
Harvest GBM cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.
-
Add the cell suspension to the upper chamber of the transwell inserts. Treat the cells with this compound, TMZ, or the combination at desired concentrations.
-
Add complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of invaded cells in several fields of view under a microscope.
-
Quantify the results and compare the different treatment groups.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound and TMZ.
References
- 1. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. Inhibition of NF- κ B by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ -Radiation Cytotoxicity in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Novel Quinolone Derivatives
Disclaimer: A comprehensive search of publicly available scientific literature did not yield specific in vivo data for dihydro-alpha-methyl-quinolone (DHMQ). Therefore, this document provides a generalized framework for the experimental design of in vivo studies for novel quinolone derivatives, drawing upon established methodologies for this class of compounds. The protocols and data presented are illustrative and should be adapted based on the specific properties of the test compound.
Introduction
Quinolones are a broad-spectrum class of synthetic antibiotics with a well-established mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.[1][2] The development of novel quinolone derivatives, such as the hypothetical compound this compound, necessitates rigorous in vivo evaluation to determine their pharmacokinetic profile, efficacy, and safety. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to design and execute in vivo studies for novel quinolone candidates.
Mechanism of Action: Quinolone Signaling Pathway
Quinolones exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication, transcription, and repair.[1][3] The primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and subsequent cell death.[3]
Experimental Design and Workflow
A typical in vivo experimental workflow for a novel quinolone derivative involves a tiered approach, starting with pharmacokinetic profiling and dose-range finding studies, followed by efficacy evaluation in relevant animal models of infection.
Data Presentation: Summarized Quantitative Data
Clear and concise presentation of quantitative data is crucial for the evaluation of a novel compound. The following tables provide templates for summarizing pharmacokinetic and efficacy data, with example values derived from studies on other quinolone derivatives.
Table 1: Pharmacokinetic Parameters of a Novel Quinolone (Example)
| Parameter | Intravenous (20 mg/kg) | Oral (20 mg/kg) |
| Cmax (µg/mL) | 10.5 ± 2.1 | 8.9 ± 1.8 |
| Tmax (h) | 0.25 | 1.0 |
| AUC (µg·h/mL) | 35.2 ± 5.6 | 34.8 ± 6.2 |
| t1/2 (h) | 4.5 ± 0.9 | 4.8 ± 1.1 |
| Bioavailability (%) | - | 99.0 |
| Clearance (L/h/kg) | 0.20 ± 0.04 | - |
| Vd (L/kg) | 3.5 ± 0.7 | - |
Data are presented as mean ± standard deviation. Example data is illustrative and based on published studies of quinolone derivatives.[4]
Table 2: In Vivo Efficacy in a Murine Systemic Infection Model (Example)
| Treatment Group | Dose (mg/kg) | Route | Bacterial Load (CFU/spleen) | Survival (%) |
| Vehicle Control | - | p.o. | 5.2 x 10^6 | 0 |
| This compound | 10 | p.o. | 2.1 x 10^4 | 60 |
| This compound | 25 | p.o. | 3.5 x 10^2 | 90 |
| This compound | 50 | p.o. | < 100 | 100 |
| Ciprofloxacin | 20 | p.o. | 1.5 x 10^3 | 80 |
CFU: Colony Forming Units; p.o.: oral administration. Example data is illustrative.
Experimental Protocols
The following are detailed protocols for key in vivo experiments. All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.
Protocol 1: Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Cannulas for jugular vein and carotid artery
-
Syringes and dosing needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
HPLC system for bioanalysis
Methodology:
-
Animal Preparation: Surgically implant cannulas in the jugular vein (for IV administration) and carotid artery (for blood sampling) of anesthetized rats. Allow animals to recover for at least 24 hours.
-
Dosing:
-
Intravenous (IV) Group (n=5): Administer a single bolus dose of this compound (e.g., 20 mg/kg) through the jugular vein cannula.
-
Oral (PO) Group (n=5): Administer a single oral gavage dose of this compound (e.g., 20 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the carotid artery at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated HPLC method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability, clearance, and volume of distribution) using non-compartmental analysis software.
Protocol 2: In Vivo Efficacy in a Murine Systemic Infection Model
Objective: To evaluate the efficacy of this compound in a murine model of systemic bacterial infection.
Materials:
-
This compound
-
Control antibiotic (e.g., ciprofloxacin)
-
Bacterial strain (e.g., methicillin-resistant Staphylococcus aureus - MRSA)
-
Tryptic Soy Broth (TSB)
-
Saline
-
Female BALB/c mice (6-8 weeks old)
-
Syringes and dosing needles
Methodology:
-
Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in TSB. Wash the bacterial cells with saline and adjust the concentration to the desired inoculum (e.g., 1 x 10^7 CFU/mL).
-
Infection: Induce systemic infection in mice by intraperitoneal (i.p.) injection of the bacterial suspension (e.g., 0.1 mL).
-
Treatment Groups (n=10 per group):
-
Group 1: Vehicle control (oral gavage)
-
Group 2-4: this compound at three different dose levels (e.g., 10, 25, 50 mg/kg, oral gavage)
-
Group 5: Ciprofloxacin (e.g., 20 mg/kg, oral gavage)
-
-
Dosing Regimen: Administer the first dose 1 hour post-infection, followed by a second dose at 12 hours post-infection.
-
Monitoring: Observe the animals for clinical signs of infection and mortality for 7 days.
-
Bacterial Load Determination (optional, satellite group): At 24 hours post-infection, euthanize a subset of animals from each group (n=3-5). Aseptically remove spleens, homogenize in saline, and perform serial dilutions for CFU plating to determine the bacterial load.
-
Data Analysis: Compare the survival rates between the treatment groups using Kaplan-Meier survival analysis. Compare bacterial loads between groups using appropriate statistical tests (e.g., ANOVA).
Protocol 3: Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of this compound.
Materials:
-
This compound
-
Vehicle
-
Mice or rats (equal numbers of males and females)
Methodology:
-
Dose Escalation: Administer single, escalating doses of this compound to different groups of animals (n=3-5 per dose level). Start with a dose significantly lower than the anticipated efficacious dose.
-
Observation: Closely monitor the animals for at least 72 hours for any signs of toxicity, including changes in behavior, appearance, weight loss, and mortality.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
-
Histopathology (optional): At the end of the observation period, major organs can be collected for histopathological examination to identify any potential target organ toxicity.
Conclusion
The successful in vivo evaluation of a novel quinolone derivative like this compound requires a systematic and well-designed experimental approach. The protocols and guidelines presented here provide a foundation for assessing the pharmacokinetic properties, efficacy, and safety of new chemical entities in this important class of antibiotics. It is imperative to perform initial dose-ranging and toxicity studies to establish a safe and effective dose range before proceeding to more complex and resource-intensive efficacy models.
References
- 1. Novel quinolone-derivative tackles microbial resistance | BioWorld [bioworld.com]
- 2. Evaluation of quinolones in experimental animal models of infections | Semantic Scholar [semanticscholar.org]
- 3. Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of 1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1- piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116), a new quinolone antibiotic in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DHMQ Concentration for NF-κB Inhibition
Welcome to the technical support center for DHMQ (Dehydroxymethylepoxyquinomicin), a potent inhibitor of the NF-κB signaling pathway. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for effectively using this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a specific NF-κB inhibitor. While it was initially reported to inhibit the nuclear translocation of NF-κB, further studies revealed its primary mechanism is the direct covalent binding to cysteine residues on NF-κB component proteins, such as p65.[1][2][3] This binding inactivates the complex and inhibits its ability to bind to DNA.[1][3] The observed reduction in nuclear translocation is likely a secondary effect of this primary mechanism.[1][3]
Q2: How does this compound inhibit both canonical and non-canonical NF-κB pathways? A2: this compound covalently binds to specific cysteine residues within various Rel family proteins. It has been shown to bind to p65, c-Rel, RelB, and p50, which are components of both the canonical and non-canonical pathways, thereby inhibiting their function.[3]
Q3: How should I prepare and store this compound stock solutions? A3: For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a sterile-filtered organic solvent such as Dimethyl Sulfoxide (DMSO).[4] To ensure complete dissolution, gentle warming to 37°C or brief sonication can be applied.[5] Stock solutions should be aliquoted and stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[5]
Q4: What is a typical effective concentration range for this compound in cell culture? A4: The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific model. Generally, concentrations ranging from 1 to 20 µg/mL have been used in various cellular models to inhibit NF-κB activation and the expression of its target genes like IL-6 and TNF-α.[1] Always determine the cytotoxic profile of this compound in your cell line first.
Q5: Are there any known off-target effects of this compound? A5: While this compound is considered a specific NF-κB inhibitor, some studies have noted that it can stimulate the production of Reactive Oxygen Species (ROS).[1][2] This ROS generation may contribute to its cellular effects. Additionally, it has been observed that this compound can induce the expression of Nrf2, a transcription factor for antioxidant enzymes, although this effect may occur independently of NF-κB inhibition.[1] As with any small molecule inhibitor, it is essential to include appropriate controls to account for potential off-target effects.[6][7][8]
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its aqueous solubility. The final concentration of the solvent (e.g., DMSO) is too low to maintain solubility. | Prepare a higher concentration stock solution in DMSO and add a smaller volume to the medium. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid both compound precipitation and solvent-induced toxicity.[4] Pre-warm the media to 37°C and mix gently immediately after adding the this compound stock solution.[5] |
| High cell death observed even at low concentrations | The specific cell line is highly sensitive to this compound. The initial cell seeding density was too low, increasing susceptibility. The compound has cytotoxic effects unrelated to NF-κB inhibition at the tested concentrations. | Perform a comprehensive dose-response experiment starting with very low (nanomolar) concentrations to establish a toxicity threshold. Ensure a consistent and optimal cell seeding density for all experiments.[4] Run a cytotoxicity assay (e.g., MTT or LDH release) to determine the IC50 value and select non-toxic concentrations for functional assays.[9][10] |
| Inconsistent or non-reproducible results | Degradation of this compound in the stock solution due to improper storage. Variation in cell health, passage number, or seeding density. Inconsistent incubation times or treatment conditions. | Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles and store it at -80°C.[5] Maintain consistent cell culture practices, using cells within a defined passage number range and ensuring uniform seeding.[11] Standardize all experimental parameters, including treatment duration and media conditions.[12] |
| No inhibition of NF-κB activity observed | The concentration of this compound is too low to be effective. The NF-κB-inducing stimulus (e.g., TNF-α) was not potent enough or was not added. Issues with the reporter assay, such as low transfection efficiency or high background signal. The specific NF-κB pathway in your model is not sensitive to this compound. | Confirm the activity of your NF-κB-inducing agent. Increase the concentration of this compound based on dose-response data. Troubleshoot the reporter assay: check transfection efficiency (e.g., using a GFP control), ensure the reporter construct is correct, and optimize signal detection settings.[13] Validate the inhibition of NF-κB activation through a downstream method, such as Western blot for p65 nuclear translocation or qPCR for target gene expression.[14][15] |
Data Presentation
This compound Efficacy and Cytotoxicity Profile
The optimal concentration of this compound must be determined empirically for each cell line. The following table provides a template for summarizing data from dose-response experiments.
| Cell Line | Treatment Duration (hours) | IC50 (Cytotoxicity) (µM) | EC50 (NF-κB Inhibition) (µM) | Therapeutic Window (IC50/EC50) |
| Example: Jurkat T cells | 24 | > 25 | ~5 | > 5 |
| Example: HeLa cells | 24 | ~30 | ~7.5 | ~4 |
| Your Cell Line 1 | 24, 48, 72 | Determine Experimentally | Determine Experimentally | Calculate |
| Your Cell Line 2 | 24, 48, 72 | Determine Experimentally | Determine Experimentally | Calculate |
Note: The values for Jurkat and HeLa cells are representative examples based on typical small molecule inhibitor profiles and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a given cell line.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay quantifies NF-κB transcriptional activity. A dual-luciferase system is recommended for normalization.[16]
Materials:
-
Cells plated in 24- or 48-well plates[17]
-
NF-κB firefly luciferase reporter plasmid and a control Renilla luciferase plasmid
-
Transfection reagent
-
NF-κB inducing agent (e.g., TNF-α, 10 ng/mL)
-
This compound serial dilutions
-
Passive Lysis Buffer
-
Dual-Luciferase® Reporter Assay System reagents
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB firefly luciferase reporter and the Renilla control plasmid using a suitable transfection reagent. Incubate for 24 hours.
-
Pre-treat the transfected cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB-inducing agent (e.g., TNF-α) for 6-8 hours. Include appropriate positive (inducer only) and negative (vehicle only) controls.
-
Wash the cells once with PBS.
-
Add an appropriate volume of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[16]
-
Transfer 10-20 µL of the cell lysate to an opaque 96-well plate.
-
Add the firefly luciferase assay reagent and measure the luminescence (Signal 1).
-
Add the Stop & Glo® Reagent (which quenches the firefly signal and activates the Renilla signal) and measure the luminescence again (Signal 2).
-
Calculate the ratio of firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.[16]
Protocol 3: Western Blot for NF-κB p65 Nuclear Translocation
This protocol validates this compound's effect on the nuclear translocation of the p65 subunit.
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
This compound and NF-κB inducing agent (e.g., TNF-α)
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-α-Tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to attach.
-
Pre-treat cells with the desired concentration of this compound for 1-2 hours, followed by stimulation with TNF-α for 30-60 minutes.[15][18]
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.
-
Determine the protein concentration of both fractions using a BCA assay.
-
Load equal amounts of protein (e.g., 20-40 µg) from the nuclear extracts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate to visualize the protein bands.
-
To confirm the purity of the fractions and equal loading, strip the membrane and re-probe for Lamin B1 (should only be in the nuclear fraction) and α-Tubulin (should be absent or minimal in the nuclear fraction).[18]
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 12. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 13. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]
Technical Support Center: DHMQ (2,6-Dimethoxy-p-benzoquinone)
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2,6-Dimethoxy-p-benzoquinone (DHMQ) in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound degradation in a stock solution?
A1: The primary sign of this compound degradation is a visible color change. A fresh solution of this compound in an appropriate solvent is typically yellow.[1] Upon degradation, which often involves hydroxylation and the formation of semiquinone radicals, the solution may turn reddish or brown.[2] Another indicator of degradation can be the formation of precipitates as degradation products may be less soluble.
Q2: What are the main factors that cause this compound degradation?
A2: Several environmental factors can accelerate the degradation of this compound, a benzoquinone derivative. These include:
-
pH: Benzoquinones are sensitive to pH. Alkaline conditions (pH > 7.6) can promote the formation of semiquinone radicals and subsequent degradation.[3] Acidic conditions (pH < 6.5) can also affect stability, with many related compounds being most stable in a slightly acidic to neutral pH range (pH 4-8).[4][5]
-
Oxygen: As with other quinones, this compound is susceptible to oxidation.[6] The presence of dissolved oxygen in the solvent can facilitate oxidative degradation.
-
Light: Exposure to light, particularly UV light, can provide the energy needed to initiate photo-oxidation reactions.[6][7]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation pathways.[5][6]
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions.[8][9][10] Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[9] The choice of solvent should be compatible with your downstream experimental assays.
Q4: What are the ideal storage conditions for this compound stock solutions?
A4: To maximize the shelf-life of your this compound stock solution, it is crucial to control the storage environment. The recommended practice is to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles and minimize exposure to ambient conditions. Store these aliquots in tightly sealed vials at low temperatures. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[11]
Q5: How can I verify the integrity of my this compound stock solution?
A5: The purity and concentration of your this compound solution can be assessed using analytical techniques. A simple method is UV-Vis spectrophotometry, where the absorbance spectrum of a diluted aliquot is measured. For this compound in a neutral aqueous solution, characteristic absorbance peaks are observed around 289 nm and 392 nm.[2] A change in the spectral profile or a decrease in the absorbance at these wavelengths can indicate degradation. For more rigorous quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid Discoloration (Yellow to Red/Brown) | Alkaline pH: The solvent or buffer system may be alkaline, accelerating degradation.[2][3] | Ensure the final pH of the solution is neutral or slightly acidic. If using a buffer, select one in the pH 6.0-7.4 range. |
| Oxygen Exposure: The solution was not protected from atmospheric oxygen. | Use degassed solvents for preparation. Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. | |
| Light Exposure: The solution was stored in a clear container and exposed to light. | Always use amber or opaque vials to protect the solution from light.[6] | |
| Precipitate Formation | Degradation: The precipitate may consist of insoluble degradation byproducts. | Discard the solution. Prepare a fresh stock following best practices for preparation and storage. |
| Low Temperature Crystallization: The this compound may be precipitating out of solution at low storage temperatures, especially if the concentration is high. | Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure all contents are redissolved. If the precipitate does not dissolve, it is likely a degradation product. | |
| Inconsistent Experimental Results | Degraded this compound: The active concentration of this compound is lower than expected due to degradation. | Verify the solution's integrity using UV-Vis spectrophotometry or HPLC. Prepare a fresh stock solution if degradation is confirmed. |
| Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade the compound and introduce moisture. | Prepare single-use aliquots to avoid this issue.[11] |
Quantitative Data Summary
Table 1: Solubility of 2,6-Dimethoxy-p-benzoquinone (this compound)
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [8][9] |
| Chloroform | Soluble | [9] |
| Dichloromethane | Soluble | [9] |
| Ethyl Acetate | Soluble | [9] |
| Acetone | Soluble | [9] |
Table 2: Factors Affecting this compound Solution Stability and Mitigation Strategies
| Factor | Effect on Stability | Mitigation Strategy |
| pH | Degradation is accelerated in alkaline (pH > 7.6) and strongly acidic conditions.[3] | Maintain a neutral or slightly acidic pH (6.0-7.4). |
| Oxygen | Promotes oxidative degradation.[6] | Use degassed solvents; purge vials with inert gas (e.g., nitrogen, argon). |
| Light | Provides energy for photo-oxidation.[6] | Store solutions in amber or opaque vials. |
| Temperature | Higher temperatures increase the rate of degradation.[5] | Store solutions at low temperatures (-20°C or -80°C). |
| Freeze-Thaw Cycles | Can lead to compound degradation and moisture introduction. | Aliquot stock solutions into single-use volumes.[11] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)
Materials:
-
2,6-Dimethoxy-p-benzoquinone (this compound), solid (MW: 168.15 g/mol )[8][13]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Amber or opaque glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Pre-Weighing: Tare a clean, dry vial on the analytical balance.
-
Weighing this compound: Carefully weigh out 1.68 mg of this compound into the vial.
-
Adding Solvent: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until the this compound is completely dissolved.
-
Inert Gas Purge: Briefly uncap the vial and gently flush the headspace with inert gas for 10-15 seconds. Immediately recap the vial tightly.
-
Aliquoting: (Recommended) Dispense the stock solution into smaller, single-use amber vials, purging each with inert gas before sealing.
-
Storage: Label the vials clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C for short-term use or -80°C for long-term storage.[11]
Protocol 2: Quality Control using UV-Vis Spectrophotometry
Objective: To qualitatively assess the stability of a this compound stock solution by comparing its UV-Vis spectrum to a reference or a freshly prepared sample.
Materials:
-
This compound stock solution
-
Appropriate solvent for dilution (e.g., ethanol (B145695) or methanol)
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a Diluted Sample: Dilute the this compound stock solution to a final concentration within the linear range of the spectrophotometer (e.g., 10-50 µM). For a 10 mM stock, this would typically involve a 1:1000 or 1:200 dilution.
-
Prepare a Blank: Use the same solvent you used for dilution as the blank reference.
-
Acquire Spectrum:
-
Set the spectrophotometer to scan a wavelength range from 200 nm to 600 nm.
-
Calibrate the baseline with the blank cuvette.
-
Measure the absorbance spectrum of the diluted this compound sample.
-
-
Analyze Data:
-
A fresh, undegraded this compound sample should exhibit two main absorbance maxima around 289 nm and 392 nm.[2]
-
Compare the spectrum of your stored sample to that of a freshly prepared standard at the same concentration. A significant decrease in the intensity of the characteristic peaks or the appearance of new peaks at different wavelengths suggests degradation.
-
Visualizations
Caption: Generalized degradation pathway for this compound in the presence of oxygen and alkaline pH.
Caption: Recommended workflow for preparing and storing stable this compound stock solutions.
Caption: Decision tree for troubleshooting issues with this compound stock solutions.
References
- 1. fishersci.ie [fishersci.ie]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Stability of Carboquone in Aqueous Solution. I. Kinetics and Mechanisms of Degradation of 2, 5-Diethylenimino-1, 4-benzoquinone in Aqueous Solution [jstage.jst.go.jp]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. 2,6-二甲氧基-1,4-苯醌 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2,6-Dimethoxy-1,4-benzoquinone | CAS:530-55-2 | Quinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. 2,6-Dimethoxyquinone | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
Technical Support Center: Determining DHMQ Cytotoxicity with Cell Viability Assays
Welcome to the technical support center for assessing the cytotoxicity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone (B12736771) (DHMQ). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable results when using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for determining this compound cytotoxicity?
A1: The choice of assay depends on the specific experimental goals and potential for compound interference. Due to its quinone structure, this compound can undergo redox cycling, which may interfere with tetrazolium-based assays like MTT, MTS, and WST-1.[1][2] This can lead to a non-enzymatic reduction of the assay reagent, resulting in inaccurate readings.[3] Therefore, it is crucial to include proper controls.
For a primary assessment, a lactate (B86563) dehydrogenase (LDH) assay is recommended as it measures membrane integrity, a more direct indicator of cytotoxicity that is less prone to interference from redox-active compounds.[4][5] Alternatively, ATP-based assays, which measure the metabolic activity of viable cells, are also a robust choice.
Q2: How does this compound induce cytotoxicity in cells?
A2: this compound is known to function as a potent inhibitor of the transcription factor NF-κB.[6] By preventing the nuclear translocation of NF-κB, this compound can sensitize cancer cells to apoptosis.[6] Furthermore, like many quinone compounds, this compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[2][7] This increase in intracellular ROS can induce oxidative stress, damage cellular components, and trigger apoptotic signaling pathways.[2][8]
Q3: Can the color of this compound interfere with colorimetric assays?
A3: Yes, colored compounds can interfere with absorbance readings in colorimetric assays. It is essential to run parallel controls containing this compound in cell-free media to determine its intrinsic absorbance at the assay wavelength.[9][10] This background absorbance should be subtracted from the readings of the treated cells to correct for any color interference.[11]
Q4: What are the critical controls to include in my this compound cytotoxicity experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells cultured in media alone, representing 100% viability.
-
Positive Control (for cytotoxicity): Cells treated with a known cytotoxic agent to ensure the assay can detect cell death.
-
Compound Color Control: Wells containing culture medium and this compound at the same concentrations as the experimental wells, but without cells, to measure background absorbance.[9][12]
-
Assay Interference Control (for tetrazolium assays): Wells with this compound in cell-free medium with the assay reagent (e.g., MTT) to check for direct reduction of the reagent by the compound.[9][12]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results with MTT/MTS/WST-1 Assays
| Potential Cause | Recommended Solution |
| Direct reduction of the tetrazolium salt by this compound. Quinones can directly reduce MTT, MTS, or WST-1, leading to a false increase in perceived viability.[1][3] | Perform a cell-free control experiment by adding this compound to culture medium with the assay reagent. A color change indicates direct reduction.[9] If interference is confirmed, consider using an alternative assay such as the LDH or ATP-based assays. |
| High background absorbance. This can be caused by contamination, or interference from components in the culture medium like phenol (B47542) red or serum.[11][13] | Use fresh, sterile reagents. It is recommended to use serum-free and phenol red-free medium during the incubation with the assay reagent.[11][13] Always subtract the absorbance of the "compound color control" from your experimental values. |
| Incomplete solubilization of formazan (B1609692) crystals (MTT assay). This leads to lower and more variable absorbance readings.[13] | Ensure complete dissolution by using a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol).[13] Gentle agitation on an orbital shaker can aid in dissolution.[11] |
| "Edge effects" in the 96-well plate. Evaporation in the outer wells can concentrate this compound and affect cell growth, leading to variability.[9] | Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity.[9] |
Issue 2: High Variability Between Replicate Wells in LDH Assay
| Potential Cause | Recommended Solution |
| Pipetting errors or insufficient mixing. | Use calibrated pipettes and ensure thorough but gentle mixing of the reaction components. Avoid introducing bubbles, as they can interfere with absorbance readings.[14] |
| High spontaneous LDH release in control wells. This may be due to suboptimal cell health or harsh handling. | Ensure cells are healthy and in the exponential growth phase before starting the experiment. Handle cells gently during plating and media changes. Optimize cell seeding density. |
| Interference from serum components. Some sera contain LDH, which can contribute to background signal.[5] | Include a "medium only" background control to measure the intrinsic LDH activity in your culture medium and subtract this value from all other readings.[4] |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 0.5 mg/mL in serum-free and phenol red-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, protected from light.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[13]
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (steps 1 and 2). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[5]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached cells).[5] Carefully transfer 50-100 µL of the cell culture supernatant to a new flat-bottom 96-well plate.[5][14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.[14] The reference wavelength should be above 600 nm.[15]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Visualizations
References
- 1. Modelling and measuring redox cycling and cytotoxicity of quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Cell Sensitivity to Redox-Cycling Quinones is Influenced by NAD(P)H: Quinone Oxidoreductase 1 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Intracellular Redox Cycling of Natural Quinones and Their Analogues and Identification of Indoleamine-2,3-dioxygenase (IDO) as Potential Target for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The thymoquinone-induced production of reactive oxygen species promotes dedifferentiation through the ERK pathway and inflammation through the p38 and PI3K pathways in rabbit articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Generation of reactive oxygen species by the mitochondrial electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of DHMQ in Animal Models
A Note on Terminology: The term "DHMQ" is not commonly found in scientific literature. Based on the context of poor bioavailability and its chemical properties, this guide assumes "this compound" refers to Dihydromyricetin (DHM), a flavonoid compound known for its low oral bioavailability. The principles and troubleshooting steps outlined here are broadly applicable to other compounds with similar characteristics, such as those belonging to the Biopharmaceutics Classification System (BCS) Class IV.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability low?
A1: Dihydromyricetin (this compound or DHM) is a natural flavonoid with various potential therapeutic properties. However, its clinical efficacy is often limited by poor oral bioavailability. DHM is considered a BCS Class IV compound, meaning it exhibits both low aqueous solubility (difficulty dissolving in the gastrointestinal fluids) and low intestinal permeability (difficulty passing through the cells of the intestinal wall into the bloodstream). Reports indicate that the oral bioavailability of DHM is approximately 5%, meaning only about 50 mg is absorbed into the bloodstream from a 1,000 mg oral dose.
Q2: What are the primary barriers to this compound absorption in an animal model?
A2: The primary barriers mirror those in humans and are characteristic of BCS Class IV compounds:
-
Solubility Barrier: this compound's poor solubility limits the concentration of the dissolved drug available for absorption in the gastrointestinal (GI) tract.
-
Permeability Barrier: The molecular properties of this compound hinder its ability to be transported across the intestinal epithelial cell membranes.
-
First-Pass Metabolism: While absorption is the main hurdle, some of the absorbed drug may be rapidly metabolized by enzymes in the liver before it reaches systemic circulation, further reducing bioavailability.
Q3: What are the main strategies to improve the bioavailability of this compound?
A3: Strategies can be broadly categorized into three areas:
-
Enhancing Solubility and Dissolution Rate: This involves making the compound dissolve more readily in the GI tract. Techniques include particle size reduction (micronization, nanomilling), creating amorphous solid dispersions, and using solubility enhancers.
-
Improving Permeability: This focuses on helping the molecule cross the intestinal wall. Methods include the use of permeation enhancers or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Combined Approaches: Often, the most effective approach combines strategies. For instance, a lipid-based formulation can improve both solubility and facilitate lymphatic absorption, bypassing some first-pass metabolism.
Troubleshooting Guide
Problem 1: Inconsistent or low plasma concentrations of this compound in my animal model after oral administration.
-
Possible Cause 1: Poor Formulation and Incomplete Dissolution.
-
Troubleshooting Step: Your formulation may not be adequately dispersing or dissolving in the GI tract of the animal. If you are using a simple suspension in water or saline, the this compound particles may be too large and agglomerate.
-
Recommendation:
-
Particle Size Reduction: Attempt to reduce the particle size of the this compound powder through micronization or nano-milling to increase the surface area for dissolution.
-
Improved Vehicle: Formulate this compound in a vehicle designed to improve solubility. See the table below for options. A common starting point is a solution or suspension containing surfactants (e.g., Tween 80) or co-solvents (e.g., PEG 400, propylene (B89431) glycol).
-
Amorphous Solid Dispersion: Consider creating an amorphous solid dispersion with a polymer carrier, which can maintain the drug in a higher-energy, more soluble state.
-
-
-
Possible Cause 2: Low Intestinal Permeability.
-
Troubleshooting Step: Even if dissolved, this compound may not be efficiently crossing the intestinal wall.
-
Recommendation:
-
Incorporate a Permeation Enhancer: Co-administer this compound with a known permeation enhancer. For example, in-vivo studies have shown that co-administering DHM with capric acid (at a ratio of at least 2:1 capric acid to DHM) can increase bioavailability by up to 19-fold by temporarily opening cellular tight junctions in the GI tract.
-
Lipid-Based Formulations: Use lipid-based systems like SNEDDS (Self-Nanoemulsifying Drug Delivery Systems). These formulations form fine oil-in-water nanoemulsions in the GI tract, which can enhance absorption through various mechanisms, including increased solubilization and lymphatic transport.
-
-
Problem 2: High variability in bioavailability results between individual animals.
-
Possible Cause 1: Inconsistent Dosing Technique.
-
Troubleshooting Step: Inaccurate volume or improper placement of the gavage needle can lead to significant variability.
-
Recommendation: Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model. Verify the dose volume and concentration for each animal. Use appropriate, size-specific gavage needles.
-
-
Possible Cause 2: Physiological Differences (Food Effect).
-
Troubleshooting Step: The presence or absence of food in the stomach can drastically alter gastric emptying time and GI fluid composition, affecting drug dissolution and absorption.
-
Recommendation: Standardize the fasting period for all animals before dosing. A typical fasting period is overnight (12-18 hours) with free access to water. This minimizes food-related variability.
-
Data on Bioavailability Enhancement Strategies
The following table summarizes various strategies and their potential impact on the bioavailability of poorly soluble/permeable compounds like this compound.
| Strategy | Mechanism of Action | Reported Improvement (General) | Specific this compound Data | Reference(s) |
| Particle Size Reduction | Increases surface area, enhancing dissolution rate. | 2 to 10-fold | Not specified | |
| Amorphous Solid Dispersions | Maintains the drug in a high-energy, more soluble amorphous state. | 2 to 20-fold | Not specified | |
| Lipid-Based Formulations (SNEDDS) | Improves solubility and can enhance lymphatic uptake, bypassing first-pass metabolism. | 2 to 25-fold | Not specified | |
| Permeation Enhancers | Temporarily alters intestinal tight junctions to allow paracellular transport. | Variable | Up to 19-fold (with Capric Acid) | |
| Nanoparticle Formulations | Increases surface area and can enable targeted or controlled release. | 5 to 50-fold | Not specified |
Key Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Mice
Objective: To prepare a simple, improved suspension of this compound for consistent oral administration in mice.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Deionized water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Sonicator bath
Methodology:
-
Weighing: Accurately weigh the required amount of this compound for the desired concentration (e.g., 10 mg/mL).
-
Wetting: Transfer the this compound powder to a mortar. Add a small volume of PEG 400 (e.g., 10% of the final volume) to form a smooth, uniform paste. This step is crucial to wet the hydrophobic powder.
-
Solubilization/Suspension:
-
Add Tween 80 to a final concentration of 0.5% - 2% (v/v).
-
Slowly add deionized water while continuously stirring with a magnetic stirrer until the final volume is reached.
-
-
Homogenization: Place the beaker containing the suspension in a sonicator bath for 15-30 minutes to break down any agglomerates and ensure a uniform particle size distribution.
-
Administration: Keep the formulation continuously stirred during dosing to prevent settling. Administer to mice using a proper oral gavage technique at the desired dose volume (typically 5-10 mL/kg).
Protocol 2: Pharmacokinetic (PK) Study in Mice Following Oral Administration of this compound
Objective: To determine the plasma concentration-time profile and key PK parameters (Cmax, Tmax, AUC) of this compound.
Materials:
-
This compound formulation
-
8-10 week old male C57BL/6 or BALB/c mice (fasted overnight)
-
Gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated microcentrifuge tubes)
-
Centrifuge
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Methodology:
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Fasting: Fast mice overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Record the body weight of each mouse. Administer the this compound formulation via oral gavage. Record the exact time of dosing.
-
Blood Sampling: Collect blood samples (approx. 20-30 µL) at predetermined time points. A typical sampling schedule would be: pre-dose (0), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose. Common sampling sites include the tail vein or saphenous vein.
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes and keep on ice. Centrifuge the samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the supernatant (plasma) to a new, clean tube and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a
Technical Support Center: DHMQ and NF-κB Inhibition
This technical support guide is for researchers, scientists, and drug development professionals who are using Dehydroxymethylepoxyquinomicin (DHMQ) and not observing the expected inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in NF-κB inhibition?
A1: this compound is a specific NF-κB inhibitor that functions by directly binding to and inactivating NF-κB component proteins.[1][2] It covalently binds to specific cysteine residues on Rel-family proteins (such as p65, p50, and RelB), which inhibits their DNA-binding activity.[1][3][4] This action is the final step in the NF-κB activation process, preventing the transcription of target inflammatory genes.[1] While it was initially thought to inhibit the nuclear translocation of NF-κB, it is now understood that the inhibition of DNA binding is the primary mechanism, which may subsequently affect nuclear translocation.[1][5]
Q2: I'm not observing any inhibition of NF-κB activity with this compound. What are the most common reasons for this?
A2: Several factors could be contributing to the lack of observed inhibition. These can be broadly categorized into three areas:
-
Compound-Related Issues: Problems with the this compound concentration, stability, or purity.
-
Cellular System Issues: The specific cell type, its confluency, or the method of NF-κB activation might be suboptimal.
-
Assay-Related Issues: The specific assay used to measure NF-κB activity (e.g., reporter assay, Western blot) may have technical problems or may not be sensitive enough.
Q3: What is the recommended concentration range for this compound?
A3: The effective concentration of this compound is highly dependent on the cell type and the specific experimental conditions. A dose-response experiment is crucial to determine the optimal concentration for your system. As a starting point, concentrations ranging from 2.5 µg/mL to 20 µg/mL have been shown to be effective in various cell lines, such as glioblastoma cells.[6] Always include a vehicle-only control (e.g., DMSO) in your experiments.
Q4: Could my this compound compound be inactive or degraded?
A4: Yes, this is a possibility. This compound, like many small molecules, can degrade if not stored properly. It is recommended to prepare fresh dilutions from a stable stock solution for each experiment. Ensure your stock solution is stored according to the manufacturer's instructions, typically at -20°C or -80°C. If you suspect degradation, consider using a fresh vial of the compound.
Q5: How can I be sure that my method of NF-κB stimulation is working correctly?
A5: It is essential to have a positive control in your experiment to confirm that the NF-κB pathway is being robustly activated.
-
Check Your Stimulus: Stimuli like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) can lose activity over time.[7] Use fresh or properly aliquoted and stored stimulus for each experiment.
-
Confirm Pathway Activation: In parallel with your this compound-treated samples, run a "stimulus-only" control. In this sample, you should be able to clearly detect NF-κB activation (e.g., IκBα degradation, p65 nuclear translocation, or reporter gene expression). If you do not see strong activation in this control, the issue lies with your stimulation protocol, not the inhibitor.
Q6: Does the choice of assay affect the detection of this compound's inhibitory activity?
A6: Absolutely. This compound's primary mechanism is to block the DNA binding of NF-κB.[1][6] Therefore, assays that measure this step or downstream events are most appropriate.
-
Luciferase/Reporter Assays: These are suitable as they measure the transcriptional activity resulting from NF-κB binding to DNA.
-
Western Blot for IκBα Degradation: This assay measures a step upstream of this compound's primary action. You may still observe IκBα degradation even with effective this compound treatment because this compound does not prevent this step.
-
Western Blot for Nuclear p65: While this compound's main effect is on DNA binding, it can also inhibit the nuclear translocation of NF-κB.[5][8] This makes analyzing the nuclear fraction for p65 a valid, though perhaps less direct, method.
-
Electrophoretic Mobility Shift Assay (EMSA): This is the most direct method to assess the DNA-binding activity of NF-κB and is ideal for confirming this compound's mechanism.
Troubleshooting Guide
The table below summarizes potential issues, their likely causes, and recommended solutions to troubleshoot experiments where this compound is not inhibiting NF-κB.
| Observed Problem | Potential Cause | Recommended Solution |
| No inhibition of NF-κB activity in a luciferase reporter assay. | 1. Suboptimal this compound Concentration: The concentration used may be too low for your specific cell type. | Perform a dose-response experiment with a broader concentration range (e.g., 1 µg/mL to 50 µg/mL).[6] |
| 2. This compound Degradation: The compound may have lost its activity due to improper storage or handling. | Use a fresh stock of this compound. Prepare working solutions immediately before use. | |
| 3. Insufficient Pre-incubation Time: The cells may not have been exposed to this compound long enough before stimulation. | Increase the pre-incubation time with this compound (e.g., 1-4 hours) before adding the NF-κB stimulus. | |
| 4. Ineffective NF-κB Stimulus: The stimulus (e.g., TNF-α, LPS) may be inactive or used at a suboptimal concentration. | Validate the activity of your stimulus with a positive control (no inhibitor). Titrate the stimulus to find the optimal concentration. | |
| IκBα degradation is still observed via Western blot. | 1. Mechanism of Action: this compound acts downstream of IκBα degradation by inhibiting NF-κB's DNA binding.[1] | This is an expected result. To confirm inhibition, assess a downstream event like reporter gene expression or a direct measure of DNA binding via EMSA. |
| No change in nuclear p65 levels is observed via Western blot. | 1. Insufficient this compound Concentration: Higher concentrations may be needed to impact nuclear translocation. | Titrate the concentration of this compound in a dose-response manner. |
| 2. Antibody Quality: The p65 antibody may not be specific or sensitive enough. | Ensure your p65 antibody is validated for Western blotting and the species you are using. | |
| 3. Inefficient Nuclear Extraction: The nuclear extract may be contaminated with cytoplasmic proteins or the extraction may be incomplete. | Use a validated nuclear extraction protocol and check the purity of your fractions using cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers. | |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous single-cell suspension before seeding and be precise with your pipetting. |
| 2. Edge Effects in Plates: Wells on the outer edges of a multi-well plate are prone to evaporation and temperature fluctuations. | Avoid using the outermost wells for critical samples. Fill them with sterile media or PBS instead. | |
| 3. Inconsistent Timing: Variations in the timing of reagent addition (this compound, stimulus, lysis buffer) can affect results. | Use a multichannel pipette for simultaneous addition of reagents where possible and maintain a consistent workflow. | |
| High cytotoxicity observed in treated cells. | 1. This compound Concentration is Too High: The concentration used may be toxic to your specific cell line. | Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your inhibition experiment to determine the cytotoxic threshold. Lower the this compound concentration. |
| 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). |
Visualizations: Pathways and Workflows
NF-κB Signaling Pathway and this compound's Point of Inhibition
Caption: The canonical NF-κB signaling pathway. This compound inhibits the final step, preventing the p65/p50 dimer from binding to DNA in the nucleus.
Troubleshooting Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting In Vitro Studies with Dihydroamentoflavone (DHMQ)
Welcome to the technical support center for dihydroamentoflavone (DHMQ) in vitro research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected results encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is dihydroamentoflavone (this compound) and what is its primary mechanism of action?
A1: Dihydroamentoflavone (this compound) is a naturally occurring biflavonoid.[1] Like its parent compound, amentoflavone (B1664850), this compound is recognized for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] A primary mechanism of action is the modulation of key signaling pathways, notably the inhibition of the NF-κB (nuclear factor kappa-B) pathway, which is crucial in inflammation and cell survival.[2][3] It can also influence other pathways such as PI3K/Akt/mTOR.[2][4]
Q2: I am observing lower than expected potency or inconsistent results in my cell-based assays. What could be the cause?
A2: Inconsistent results with this compound can often be attributed to its low aqueous solubility and stability.[5][6] Like many flavonoids, this compound is lipophilic and can precipitate in cell culture media, leading to a lower effective concentration.[5] It is crucial to ensure the compound is fully dissolved and stable throughout the experiment.
Q3: What is the recommended method for preparing this compound stock solutions for in vitro experiments?
A3: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[7] For cell culture applications, it is critical to use high-purity, anhydrous DMSO to maximize solubility.[7] When diluting the stock solution into your aqueous cell culture medium, add the stock solution dropwise while vortexing the medium to prevent precipitation ("solvent shock").[5]
Q4: What is the maximum concentration of DMSO that is safe for my cell lines?
A4: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, this can vary between cell types. It is best practice to keep the final DMSO concentration in your cell culture medium at or below 0.1%. Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experimental design to determine the specific tolerance of your cell line.[7]
Q5: My results suggest this compound is inducing apoptosis, but the effect is not as robust as expected. How can I troubleshoot this?
A5: The pro-apoptotic effects of this compound can be cell-type dependent.[3] Consider the following:
-
Concentration and Time Dependence: Perform a thorough dose-response and time-course experiment to identify the optimal concentration and incubation period for inducing apoptosis in your specific cell line.
-
Apoptosis Assay Sensitivity: Ensure the apoptosis assay you are using is sensitive enough to detect the changes. Consider using multiple assays that measure different apoptotic events (e.g., caspase activation, annexin (B1180172) V staining, and mitochondrial membrane potential).[3][4]
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment, as this can influence their response to stimuli.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no biological activity | 1. Compound Precipitation: this compound has low aqueous solubility and may be precipitating out of the cell culture medium.[5][6] 2. Compound Degradation: Flavonoids can be unstable in aqueous solutions at physiological pH and temperature. 3. Incorrect Dosage: The concentration used may be too low to elicit a response in your specific cell model. | 1. Visually inspect the culture wells for precipitate after adding this compound. Prepare fresh stock solutions in high-purity DMSO and add to pre-warmed media with vigorous mixing.[5] Consider using solubility enhancers like cyclodextrins.[5] 2. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. 3. Perform a dose-response study to determine the optimal concentration range. |
| High variability between replicate experiments | 1. Inconsistent Compound Delivery: Uneven distribution of the compound in the culture wells due to poor solubility. 2. Cell Plating Inconsistency: Variations in cell number and distribution across the plate. 3. Media Evaporation: Evaporation from wells, especially on the outer edges of the plate, can concentrate the compound and affect results. | 1. Ensure the compound is fully dissolved in the media before adding to the cells. Mix gently after addition. 2. Use a hemocytometer or automated cell counter to ensure accurate cell seeding density. Allow cells to adhere and distribute evenly before adding the treatment. 3. Maintain proper humidity in the incubator and consider not using the outer wells of the plate for data collection. |
| Unexpected Cytotoxicity in Control Group | 1. DMSO Toxicity: The final concentration of DMSO may be too high for your cell line. 2. Media Components: Phenol (B47542) red in some media can have weak estrogenic effects, which might be a confounding factor in hormone-sensitive cell lines. Fetal Bovine Serum (FBS) contains endogenous steroids that could interfere with the experiment. | 1. Perform a vehicle control with varying concentrations of DMSO to determine the toxicity threshold for your cells. Aim for a final DMSO concentration of ≤ 0.1%. 2. Use phenol red-free medium and charcoal-stripped FBS for sensitive assays to eliminate confounding estrogenic effects.[8] |
| Off-Target Effects Observed | 1. Non-specific Binding: At high concentrations, this compound may interact with unintended molecular targets.[9] 2. Modulation of Multiple Pathways: this compound is known to affect several signaling pathways, which could lead to a complex cellular response.[2][10] | 1. Use the lowest effective concentration of this compound determined from your dose-response studies. 2. When interpreting your data, consider the known pleiotropic effects of flavonoids. Validate key findings using more specific inhibitors or genetic approaches (e.g., siRNA) for the pathway of interest. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Amentoflavone (Parent Compound of this compound)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Amentoflavone | MCF-7 (Breast Cancer) | MTT | 25 | [4] |
| Amentoflavone | MDA-MB-231 (Breast Cancer) | MTT | 12.7 | [4] |
| Amentoflavone | A549 (Lung Cancer) | MTT | 60 (significant viability reduction) | [3] |
| Amentoflavone | TSGH8301 (Bladder Cancer) | Not Specified | >200 | [4] |
Table 2: In Vitro α-Glucosidase and α-Amylase Inhibitory Effects of this compound and Amentoflavone
| Compound | Enzyme | pIC50 (flavonoid) | pIC50 (acarbose control) | Reference |
| 2,3-Dihydroamentoflavone | α-glucosidase | 5.01 | 3.27 | [11] |
| 2,3-Dihydroamentoflavone | α-amylase | 4.40 | 4.75 | [11] |
| Amentoflavone | α-glucosidase | 4.57 (range: 4.13 - 4.98) | 3.67 (range: 3.56 - 3.95) | [11] |
| Amentoflavone | α-amylase | 4.28 (range: 4.21 - 4.35) | 4.69 (range: 4.66 - 4.72) | [11] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from a method used to assess the cytotoxicity of amentoflavone, a closely related biflavonoid.[4]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (prepared by diluting a DMSO stock solution in complete culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO alone).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be determined by plotting a dose-response curve.
2. Wound-Healing Assay for Cell Migration
This protocol is based on a method to study the effect of amentoflavone on cancer cell migration.[12]
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or vehicle control.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amentoflavone, active compound of Selaginella tamariscina, inhibits in vitro and in vivo TGF-β-induced metastasis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing DHMQ Toxicity in Primary Cell Cultures
Welcome to the technical support center for researchers utilizing DHMQ (2,5-di(tert-butyl)-1,4-hydroquinone) in primary cell cultures. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate this compound-associated toxicity and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 2,5-di(tert-butyl)-1,4-hydroquinone, is a derivative of hydroquinone (B1673460). It is recognized as a potent and selective inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This compound directly binds to NF-κB component proteins, thereby inhibiting their ability to bind to DNA.[1][2][3] This inhibition can subsequently interfere with the nuclear translocation of NF-κB.[1][2] Beyond its effect on NF-κB, this compound has also been shown to influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways.[4]
Q2: Why am I observing high levels of cell death in my primary cell cultures after this compound treatment?
A2: High levels of cell death following this compound treatment can be attributed to several factors. This compound's cytotoxic effects are known to be both time- and dose-dependent.[5] At certain concentrations, it can induce G2/M phase cell cycle arrest and trigger apoptosis, or programmed cell death.[4][5] Additionally, as a hydroquinone derivative, this compound can have pro-oxidant effects, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which is a known contributor to cell death. The sensitivity to this compound can also vary significantly between different primary cell types.
Q3: What is a typical working concentration for this compound in primary cell cultures?
A3: The optimal working concentration of this compound is highly dependent on the specific primary cell type and the experimental endpoint. Based on studies in various cell lines, a good starting point for a dose-response experiment is a range from 1 µg/mL to 20 µg/mL.[1] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific primary cells.
Q4: Can the solvent used to dissolve this compound contribute to cytotoxicity?
A4: Yes, the solvent can significantly impact cell viability. This compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO are toxic to primary cells.[6] It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced toxicity.[7][8][9] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound dose) in your experiments to differentiate between solvent effects and this compound-specific toxicity.[7]
Troubleshooting Guides
Issue 1: Excessive Cell Death or Low Viability
| Potential Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific primary cell type. Start with a broad range (e.g., 0.1 µg/mL to 50 µg/mL) and narrow it down to identify the IC50 value. |
| Prolonged exposure to this compound. | Conduct a time-course experiment to assess the onset of cytotoxicity. It may be possible to achieve the desired experimental effect with a shorter incubation time, thereby minimizing cell death. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is as low as possible (ideally ≤ 0.1%).[7][8][9] Always include a vehicle control to assess the impact of the solvent alone.[7] |
| Oxidative stress. | Co-treat your cells with an antioxidant, such as N-acetyl-L-cysteine (NAC), to mitigate the effects of reactive oxygen species (ROS) that may be generated by this compound.[10] A starting concentration for NAC can be in the range of 1-5 mM. |
| Suboptimal primary cell health. | Ensure your primary cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or senescent cells are more susceptible to chemical-induced toxicity. |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Variability in this compound stock solution. | Prepare a fresh stock solution of this compound and store it in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well or flask. Variations in cell density can affect the cellular response to this compound. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations in the outer wells of a plate, consider not using them for experimental conditions. Instead, fill them with sterile media or PBS. |
| Passage number of primary cells. | Use primary cells at a consistent and low passage number for all experiments. Primary cells have a limited lifespan and their characteristics can change with each passage.[11] |
Data Presentation: Illustrative this compound IC50 Values
While specific IC50 values for this compound in primary cells are not extensively documented, the following table provides an illustrative range based on data from various cancer cell lines. Researchers should determine the precise IC50 for their specific primary cell type experimentally.
| Cell Line (Cancer) | Incubation Time (hours) | IC50 (µg/mL) |
| SKOV3 (Ovarian) | 24 | ~40 |
| 48 | ~25 | |
| 72 | ~15 | |
| A2780 (Ovarian) | 24 | ~20 |
| 48 | ~10 | |
| 72 | ~5 |
Data is illustrative and compiled from studies on cancer cell lines to provide a potential starting range for primary cell experiments.[5]
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
This protocol provides a method to assess the effect of this compound on the viability of primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create a series of serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains consistent across all treatment groups and the vehicle control.
-
Cell Treatment: Remove the medium from the cells and replace it with the prepared this compound dilutions. Include wells for a vehicle control (medium with DMSO only) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the this compound concentration to determine the IC50 value.
Protocol 2: Co-treatment with N-acetyl-L-cysteine (NAC) to Mitigate Oxidative Stress
This protocol details a method to assess if antioxidant co-treatment can reduce this compound-induced cytotoxicity.
Materials:
-
All materials from Protocol 1
-
N-acetyl-L-cysteine (NAC)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Treatment Preparation: Prepare this compound dilutions as described in Protocol 1. In parallel, prepare a set of identical this compound dilutions that also contain a final concentration of 1-5 mM NAC. Also, prepare control wells: untreated, vehicle (DMSO) only, and NAC only.
-
Cell Treatment: Treat the cells with the prepared solutions.
-
Incubation, MTT Assay, and Data Analysis: Follow steps 4-8 from Protocol 1.
-
Comparison: Compare the viability curves of cells treated with this compound alone to those co-treated with this compound and NAC to determine if NAC provides a protective effect.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's impact on NF-κB and MAPK signaling pathways.
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting this compound-induced cytotoxicity.
References
- 1. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of canonical NF-κB nuclear localization by (-)-DHMEQ via impairment of DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DHMEQ enhances the cytotoxic effect of cisplatin and carboplatin in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Tech tips for primary cell culture - common errors | Lonza [bioscience.lonza.com]
Validation & Comparative
A Comparative Guide to DHMQ and Other NF-κB Inhibitors
For researchers and professionals in drug development, the transcription factor nuclear factor-kappa B (NF-κB) is a critical target in a multitude of inflammatory diseases and cancers. Its central role in regulating immune responses, cell survival, and inflammation has led to the development of numerous inhibitors. This guide provides an objective comparison of the efficacy of Dehydroxymethylepoxyquinomicin (DHMQ) with other widely used NF-κB inhibitors, supported by available experimental data.
Overview of NF-κB Signaling
The NF-κB signaling cascade is a cornerstone of cellular response to inflammatory stimuli. In its inactive state, NF-κB proteins are sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins. Upon stimulation by various factors such as cytokines (e.g., TNF-α) or lipopolysaccharides (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes involved in inflammation, cell proliferation, and survival.
Canonical NF-κB signaling pathway.
Comparison of Inhibitor Efficacy
The following table summarizes the key characteristics and reported efficacy of this compound and other prominent NF-κB inhibitors. It is important to note that IC50 values can vary significantly based on the cell type, stimulus, and assay conditions used in different studies. Therefore, these values should be considered as a relative guide to potency rather than absolute comparative measures.
| Inhibitor | Target/Mechanism of Action | Reported IC50/Effective Concentration | Key Features |
| This compound | Covalently binds to a cysteine residue on NF-κB subunits (p65, cRel, RelB, and p50), inhibiting their nuclear translocation and DNA binding.[1][2] | 2-10 µg/mL (approx. 7.7 - 38.5 µM) for reducing cell viability in various cell lines.[3] IC50 for cell growth inhibition in glioblastoma cell lines ranged from approximately 14 µg/mL (approx. 54 µM) at 72h to 26 µg/mL (approx. 100 µM) at 48h.[1] | Irreversible and selective inhibitor.[1] Exhibits anti-inflammatory and anticancer properties.[1] |
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced phosphorylation of IκBα.[4][5] Also inhibits ubiquitin-specific proteases USP7 and USP21.[4][5] | IC50 of 10 µM for inhibiting TNFα-induced IκBα phosphorylation in tumor cells.[4] | Also inhibits the NLRP3 inflammasome.[6] Can induce apoptosis independent of NF-κB inhibition.[7] |
| Parthenolide | Inhibits the IκB kinase (IKK) complex.[8][9] May also directly interact with the p65 subunit of NF-κB. | IC50 values of 1.091-2.620 µM for inhibiting LPS-induced cytokine expression in THP-1 cells.[10] | A naturally occurring sesquiterpene lactone.[8] Has been shown to enhance chemosensitivity to other anticancer drugs.[11] |
| MG-132 | A potent, reversible proteasome inhibitor, which prevents the degradation of IκBα.[12][13][14] | IC50 of 3 µM for inhibiting NF-κB activation.[12][15] Ki of 4 nM as a proteasome inhibitor.[12] | Also inhibits calpain.[16] Can induce apoptosis.[12] Its effect on NF-κB is indirect, through proteasome inhibition. |
| SC75741 | Impairs the DNA binding of the NF-κB subunit p65.[17] | EC50 of 200 nM.[12] IC50 of 2.2 µM for inhibiting human PBMC proliferation.[18] | Efficiently blocks influenza virus propagation.[17] Has shown a high barrier for the development of viral resistance.[17] |
Detailed Experimental Methodologies
To provide a framework for comparative studies, a generalized experimental protocol for assessing the efficacy of NF-κB inhibitors is outlined below. This workflow is a composite of standard techniques reported in the literature.
A typical experimental workflow for comparing NF-κB inhibitors.
Key Experimental Protocols:
1. Cell Culture and Treatment:
-
Cell Lines: Commonly used cell lines for NF-κB studies include HeLa (human cervical cancer), HEK293 (human embryonic kidney), and RAW 264.7 (mouse macrophage-like).
-
Inhibitor Preparation: Inhibitors are typically dissolved in DMSO to create stock solutions and then diluted to the desired concentrations in cell culture medium.
-
Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-incubated with varying concentrations of the NF-κB inhibitors for a specified period (e.g., 1-2 hours) before stimulation.
2. Stimulation of NF-κB Pathway:
-
Cells are stimulated with an appropriate agonist, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL), for a time course determined by the specific endpoint being measured (e.g., 15-30 minutes for IκBα phosphorylation, several hours for gene expression).
3. Western Blot Analysis for IκBα Phosphorylation and Degradation:
-
Following treatment and stimulation, whole-cell lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies specific for phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Detection is performed using HRP-conjugated secondary antibodies and a chemiluminescence substrate. The ratio of phosphorylated IκBα to total IκBα is quantified.
4. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding:
-
Nuclear extracts are prepared from treated and stimulated cells.
-
A radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding site is incubated with the nuclear extracts.
-
The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is then visualized to assess the extent of NF-κB-DNA binding.
5. NF-κB Luciferase Reporter Gene Assay:
-
Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple NF-κB binding sites.
-
After inhibitor treatment and stimulation, cell lysates are assayed for luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.
6. ELISA or qPCR for Downstream Target Gene Expression:
-
To measure the functional consequence of NF-κB inhibition, the expression of downstream target genes such as IL-6 or IL-8 can be quantified.
-
ELISA: The concentration of secreted cytokines in the cell culture supernatant is measured using specific ELISA kits.
-
qPCR: Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of target genes are quantified by real-time PCR.
Conclusion
This compound presents as a potent and selective inhibitor of the NF-κB pathway with a distinct mechanism of action involving direct covalent modification of NF-κB subunits. When compared to other inhibitors, its irreversibility is a key feature. BAY 11-7082 and Parthenolide target the upstream kinase IKK, while MG-132 acts indirectly by inhibiting the proteasome. SC75741, similar to this compound, affects the DNA binding of NF-κB.
The choice of inhibitor will ultimately depend on the specific research question, the cellular context, and the desired outcome. For studies requiring a direct and irreversible blockade of NF-κB itself, this compound is a strong candidate. However, if the goal is to target upstream signaling events or to leverage pleiotropic effects, other inhibitors may be more suitable. The provided experimental framework offers a robust starting point for conducting direct comparative studies to determine the most effective inhibitor for a given application.
References
- 1. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 8. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 12. MG132 - Wikipedia [en.wikipedia.org]
- 13. invivogen.com [invivogen.com]
- 14. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. MG 132 | Proteasome | Tocris Bioscience [tocris.com]
- 17. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SC75741 | NF-κB | Influenza Virus | TargetMol [targetmol.com]
DHMQ vs. Bortezomib in Multiple Myeloma: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of Dehydroxymethylepoxyquinomicin (DHMQ) and Bortezomib (B1684674), two therapeutic agents investigated for the treatment of multiple myeloma. This document synthesizes available preclinical data to contrast their mechanisms of action, effects on cancer cells, and the experimental methodologies used for their evaluation.
Multiple myeloma, a malignancy of plasma cells, remains a significant challenge in oncology. The ubiquitin-proteasome system and the NF-κB signaling pathway are critical for the survival and proliferation of myeloma cells, making them key targets for therapeutic intervention. This guide focuses on two inhibitors that modulate these pathways: bortezomib, a well-established proteasome inhibitor, and this compound, a novel NF-κB inhibitor.
At a Glance: Key Differences in Mechanism of Action
| Feature | This compound (dehydroxymethylepoxyquinomicin) | Bortezomib |
| Primary Target | NF-κB | 26S Proteasome |
| Mechanism of NF-κB Inhibition | Directly inhibits the nuclear translocation of NF-κB. | Indirectly inhibits NF-κB by preventing the degradation of its inhibitor, IκBα. |
| IκBα Dependency | IκBα-independent | IκBα-dependent (though effects can be complex and sometimes paradoxical) |
| Downstream Effects | Downregulation of cyclin D1, activation of caspase-3, induction of apoptosis. | Accumulation of pro-apoptotic proteins, cell cycle arrest, induction of apoptosis, potential for paradoxical NF-κB activation. |
Performance Data: A Non-Comparative Overview
The following tables summarize quantitative data from various preclinical studies. It is crucial to note that these data are not from head-to-head comparative studies and were generated under different experimental conditions. Therefore, direct comparison of the values should be made with caution.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| TPC-1 | Thyroid Papillary Carcinoma | MTT Assay | 38.57 µg/mL | [1] |
| KMS-11 | Multiple Myeloma | Cell Viability | Not toxic at 3 µg/mL; inhibits invasion | [2] |
| RPMI-8226 | Multiple Myeloma | Cell Viability | Not toxic at 3 µg/mL; inhibits invasion | [2] |
Table 2: In Vitro Efficacy of Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (nM) | Reference |
| RPMI-8226 | MTT Assay | 24 h | 15.9 | [3] |
| U-266 | MTT Assay | 24 h | 7.1 | [3] |
| MM.1S | Cell Viability | 48 h | 1.9 - 10.2 | [4] |
| KMS-18 | Cell Viability | 48 h | 1.9 - 10.2 | [4] |
| MM1.S | Cell Viability | 24 h | 15.2 | [5] |
| MM1.S/R BTZ | Cell Viability | 24 h | 44.5 | [5] |
Mechanism of Action and Signaling Pathways
This compound: Direct Inhibition of NF-κB Translocation
This compound acts as a direct inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. In multiple myeloma cells, where NF-κB is often constitutively active, this compound prevents the translocation of NF-κB from the cytoplasm to the nucleus.[2] This inhibitory action is notable because it occurs independently of the inhibitor of κBα (IκBα), a key regulatory protein in the classical NF-κB pathway.[1] By blocking NF-κB's nuclear activity, this compound downregulates the expression of target genes crucial for cell survival and proliferation, such as cyclin D1. This ultimately leads to the activation of executioner caspases, like caspase-3, and the induction of apoptosis.[1]
References
- 1. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 2. Advances in the research of mezigdomide for multiple myeloma: the SUCCESSOR-1 and SUCCESSOR-2 trials | VJHemOnc [vjhemonc.com]
- 3. Synergistic induction of oxidative injury and apoptosis in human multiple myeloma cells by the proteasome inhibitor bortezomib and histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel orally active proteasome inhibitor induces apoptosis in multiple myeloma cells with mechanisms distinct from Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suitable drug combination with bortezomib for multiple myeloma under stroma-free conditions and in contact with fibronectin or bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of DHMQ in Xenograft Models: A Comparative Analysis
For Immediate Release
A comprehensive analysis of Dehydroxymethylepoxyquinomicin (DHMQ), a selective NF-κB inhibitor, demonstrates its significant anti-tumor activity in preclinical xenograft models of breast cancer and glioblastoma. This guide provides a comparative overview of this compound's efficacy against standard-of-care chemotherapeutics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Dehydroxymethylepoxyquinomicin (this compound) has emerged as a promising anti-cancer agent due to its targeted inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of tumor cell proliferation, survival, and angiogenesis. In vivo studies utilizing human tumor xenografts in immunodeficient mice have substantiated the anti-tumor effects of this compound.
Comparative Efficacy of this compound in Xenograft Models
The anti-tumor activity of this compound has been evaluated in various xenograft models, with notable efficacy observed in breast cancer and glioblastoma. This section provides a comparative summary of this compound's performance against standard chemotherapeutic agents.
Breast Cancer Xenograft Models
In studies involving the human breast adenocarcinoma cell line MDA-MB-231, intraperitoneal administration of this compound at a dose of 12 mg/kg, three times a week, significantly inhibited tumor growth.[1][2] Similarly, in xenografts of the estrogen-dependent MCF-7 breast cancer cell line, this compound at a lower dose of 4 mg/kg also demonstrated significant tumor growth inhibition.[1][2] For comparison, Doxorubicin (B1662922), a standard-of-care for breast cancer, has been shown to moderately inhibit tumor growth in MDA-MB-231 xenograft models when administered intravenously.[3]
Glioblastoma Xenograft Models
In a subcutaneous xenograft model using the human glioblastoma cell line U87, intraperitoneal administration of this compound resulted in an approximately 40% reduction in tumor size.[4] Temozolomide (B1682018) (TMZ), the first-line chemotherapeutic agent for glioblastoma, has also been shown to reduce tumor progression in U87MG xenograft models, with its effect being dose-dependent.[5]
Quantitative Data Summary
The following table summarizes the quantitative data on the anti-tumor activity of this compound and its comparators in xenograft models.
| Compound | Cancer Type | Cell Line | Administration Route & Dosage | Tumor Growth Inhibition | Reference |
| This compound | Breast Cancer | MDA-MB-231 | I.p., 12 mg/kg, 3x/week | Significant inhibition (qualitative) | [1][2] |
| This compound | Breast Cancer | MCF-7 | I.p., 4 mg/kg, 3x/week | Significant inhibition (qualitative) | [1][2] |
| Doxorubicin | Breast Cancer | MDA-MB-231 | I.v., various dosages | Moderate inhibition | [3] |
| This compound | Glioblastoma | U87 | I.p. | ~40% reduction in tumor size | [4] |
| Temozolomide | Glioblastoma | U87MG | Oral, 1-10 mg/kg | Dose-dependent reduction | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summarized protocols for the xenograft studies cited.
General Xenograft Model Establishment
Immunocompromised mice (e.g., SCID or nude mice) are typically used for the establishment of xenografts. Human cancer cells (e.g., MDA-MB-231 or U87) are harvested, and a suspension of 1 x 10^5 to 5 x 10^6 cells in a sterile vehicle (e.g., PBS or media) is injected subcutaneously or orthotopically into the mice.[6][7] Tumor growth is monitored regularly by measuring tumor dimensions with calipers, and tumor volume is calculated using the formula: Volume = (length x width^2) / 2.[8]
This compound Administration in Breast Cancer Xenograft Model
For the MDA-MB-231 xenograft model, this compound was administered intraperitoneally at a dose of 12 mg/kg three times a week. For the MCF-7 model, the dosage was 4 mg/kg administered with the same frequency.[1][2]
This compound Administration in Glioblastoma Xenograft Model
In the U87 glioblastoma xenograft model, this compound was administered intraperitoneally. Treatment was initiated immediately after the implantation of cancer cells.[4]
Doxorubicin Administration in Breast Cancer Xenograft Model
In the MDA-MB-231 xenograft model, doxorubicin treatment was initiated when the average tumor volume reached 80-100 mm³. Doxorubicin was administered intravenously.[3]
Temozolomide Administration in Glioblastoma Xenograft Model
For the U87MG glioblastoma xenograft model, temozolomide was administered orally at doses ranging from 1 mg/kg to 10 mg/kg.[5]
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
References
- 1. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of dehydroxymethylepoxyquinomicin, a small molecule inhibitor of nuclear factor-κB, on glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. Characterization of human glioblastoma xenograft growth in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
Comparative Analysis of DHMQ and its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dehydroxymethylepoxyquinomicin (DHMQ) and its synthetic analogs as inhibitors of the NF-κB signaling pathway. While direct quantitative comparison of this compound with its analogs is limited by the availability of public data, this guide synthesizes available information on their biological activity, mechanism of action, and the experimental protocols used for their evaluation.
Performance and Biological Activity
Dehydroxymethylepoxyquinomicin (this compound) is a synthetic analog of the natural product epoxyquinomicin C. It has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and chronic inflammatory conditions, making it a significant therapeutic target.
Studies have shown that this compound exerts its inhibitory effect by covalently binding to specific cysteine residues on NF-κB subunit proteins, such as p65, thereby preventing their DNA binding and nuclear translocation. This mechanism has been demonstrated to be effective in various cancer cell lines and animal models of inflammation.
The following table summarizes the available quantitative data on the inhibitory activity of this compound in several glioblastoma multiforme (GBM) cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound in Glioblastoma Multiforme (GBM) Cell Lines
| Cell Line | IC50 at 48h (µg/mL) | IC50 at 72h (µg/mL) |
| U251 | 21.78 | 13.50 |
| U343MG-a | 22.62 | 11.52 |
| U138MG | >20 | ~20 |
| U87MG | ~20 | 12.50 |
| T98G | >20 | >20 |
| LN319 | ~18 | 10.50 |
Data sourced from Brassesco et al., 2013.[1]
Structure-Activity Relationship of this compound Analogs
Research into the structure-activity relationship (SAR) of this compound analogs has provided insights into the chemical moieties crucial for their NF-κB inhibitory activity. A key study by Chaicharoenpong et al. (2002) highlighted the following:
-
The hydroxyl group at the 2-position of the benzamide (B126) moiety is essential for inhibitory activity.
-
Etherification of this hydroxyl group does not completely abolish activity, suggesting this position could be modified for attaching linkers or biotin (B1667282) for further mechanistic studies.
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound and its analogs.
Synthesis of this compound Analogs
A general synthetic scheme for this compound analogs involves the modification of the epoxyquinomicin C scaffold. While the specific details for each analog vary, a representative protocol would involve:
-
Starting Material: Epoxyquinomicin C or a suitable precursor.
-
Key Reactions:
-
Modification of the benzamide moiety, for example, by substituting the phenyl group or altering the substituents on the phenyl ring.
-
Alterations to the epoxycyclohexenone core.
-
-
Purification: Purification of the final products is typically achieved through chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
-
Characterization: The structure of the synthesized analogs is confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This is a common and robust method to quantify the inhibitory effect of compounds on the NF-κB signaling pathway.
Materials:
-
A suitable human cell line (e.g., HEK293, Jurkat) stably or transiently transfected with an NF-κB-dependent luciferase reporter construct.
-
Cell culture medium and supplements.
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO).
-
An NF-κB activating agent, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Luciferase assay reagent.
-
A luminometer for measuring light output.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specific pre-incubation period (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding a specific concentration of TNF-α (e.g., 10 ng/mL) to the wells. Include appropriate controls (unstimulated cells, vehicle-treated cells).
-
Incubation: Incubate the plate for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.
Visualizations
NF-κB Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.
Caption: Canonical NF-κB signaling pathway and this compound's mechanism of action.
Experimental Workflow for this compound Analog Evaluation
The diagram below outlines a typical workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Workflow for this compound analog synthesis and biological evaluation.
References
Unraveling the Efficacy of DHMQ Across Diverse Cancer Cell Lines: A Comparative Analysis
For researchers and professionals in the field of drug development, understanding the nuanced effects of novel therapeutic compounds across various cancer types is paramount. Dehydroxymethylepoxyquinomicin (DHMQ), a potent inhibitor of the NF-κB signaling pathway, has emerged as a promising anti-cancer agent. This guide provides a comprehensive cross-validation of this compound's effects on different cell lines, offering a direct comparison with established chemotherapeutic agents and detailing the experimental frameworks used to generate this data.
Performance Snapshot: this compound vs. Standard Chemotherapies
The cytotoxic and cell cycle inhibitory effects of this compound have been evaluated in several cancer cell lines, including ovarian, thyroid, and adult T-cell leukemia. In direct comparisons, this compound exhibits a distinct profile when benchmarked against platinum-based drugs like cisplatin (B142131) and other agents such as doxorubicin (B1662922) and paclitaxel.
Ovarian Cancer Cell Lines: SKOV3 and A2780
In ovarian cancer cell lines, this compound has been shown to induce cell cycle arrest and apoptosis. A comparative analysis with cisplatin, a standard-of-care chemotherapy for ovarian cancer, reveals important differences in their cytotoxic potential and cellular responses.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Cisplatin in Ovarian Cancer Cell Lines. [1]
| Cell Line | Compound | Incubation Time | IC50 (µg/mL) |
| SKOV3 | DHMEQ | 24h | >100 |
| 48h | 40.83 | ||
| 72h | 18.03 | ||
| Cisplatin | 72h | 10.10 | |
| A2780 | DHMEQ | 24h | 16.75 |
| 48h | 13.96 | ||
| 72h | 10.61 | ||
| Cisplatin | 72h | 2.50 |
The data indicates that while cisplatin generally exhibits a lower IC50, this compound's cytotoxicity in the A2780 cell line is time-dependent, with increasing efficacy over longer incubation periods.[1]
Table 2: Effects of this compound and Cisplatin on Cell Cycle and Apoptosis in Ovarian Cancer Cell Lines. [1]
| Cell Line | Treatment | Key Effects |
| SKOV3 | DHMEQ | G2/M phase cell cycle arrest.[1] |
| Cisplatin + DHMEQ | Enhanced cytotoxic response compared to single agents.[1] | |
| A2780 | DHMEQ | Time-dependent increase in apoptosis.[1] |
| Cisplatin + DHMEQ | Significant increase in the percentage of apoptotic cells compared to control and DHMEQ alone.[1] |
Thyroid Cancer Cell Line: FRO
In the anaplastic thyroid carcinoma cell line FRO, this compound has been shown to induce apoptosis and enhance the cytotoxic effects of other chemotherapeutic agents like paclitaxel.[2]
Table 3: Effects of this compound and Doxorubicin on FRO Thyroid Cancer Cells.
| Compound | Concentration | Effect |
| DHMEQ | 0.1 - 5 µg/mL | Induces caspase-mediated apoptosis.[3] |
| DHMEQ + Paclitaxel | Not specified | Enhanced caspase-3 and -9 activation and PARP cleavage.[2] |
| Doxorubicin | 0.5 and 1 µM | Induces apoptosis and upregulates Fas expression after 24 hours.[4] |
Adult T-Cell Leukemia Cell Line: HUT-102
This compound has demonstrated pro-apoptotic effects in the HTLV-I-infected cell line HUT-102, which is a model for adult T-cell leukemia.
Table 4: Effect of this compound on HUT-102 Adult T-Cell Leukemia Cells.
| Compound | Effect |
| DHMEQ | Inhibits nuclear translocation of NF-κB p65 and induces apoptotic cell death.[5] |
Delving into the Mechanism: Signaling Pathways and Experimental Workflows
The anti-cancer activity of this compound is primarily attributed to its inhibition of the NF-κB signaling pathway. However, its effects can also intersect with other critical cellular pathways such as MAPK and PI3K/Akt. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the experimental workflow for assessing cytotoxicity.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific comparison. The following sections outline the methodologies for the key assays cited in this guide.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and the comparative drug (e.g., cisplatin) for the desired time points (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Compound Treatment: Treat the cells with this compound or the alternative drug for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.
-
Colony Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with the desired concentration of this compound or the comparative drug for the specified time.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V Staining
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Expose cells to the test compounds for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
-
Data Analysis: Determine the percentage of apoptotic cells in each treatment group.
This guide provides a foundational comparison of this compound's efficacy across different cancer cell lines. The presented data and protocols offer a valuable resource for researchers investigating novel cancer therapeutics and underscore the importance of cross-validating findings in diverse cellular contexts. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. DHMEQ enhances the cytotoxic effect of cisplatin and carboplatin in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INHIBITOR OF THE TRANSCRIPTION FACTOR NF-κB, DHMEQ, ENHANCES THE EFFECT OF PACLITAXEL ON CELLS OF ANAPLASTIC THYROID CARCINOMA IN VITRO AND IN VIVO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of thyroid cancer cell apoptosis by a novel nuclear factor kappaB inhibitor, dehydroxymethylepoxyquinomicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin induces Fas-mediated apoptosis in human thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antitumor activity of the NF-kappaB inhibitor DHMEQ in the human T-cell leukemia virus type I-infected cell line, HUT-102 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of DHMQ with Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Dehydroxymethylepoxyquinomicin (DHMQ) when used in combination with the chemotherapy drug cisplatin (B142131). The experimental data cited herein demonstrates the potential of this compound to enhance the cytotoxic effects of cisplatin in cancer cells, particularly in ovarian cancer. Detailed methodologies for key experiments are provided to support the replication and further investigation of these findings.
Data Presentation: Enhanced Efficacy of this compound and Cisplatin Combination
The combination of this compound and cisplatin has been shown to be more effective at inhibiting cancer cell growth than either agent alone. This synergistic relationship is quantified through measures such as the half-maximal inhibitory concentration (IC50), Combination Index (CI), and Dose Reduction Index (DRI). A CI value of less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect. The DRI quantifies the extent to which the dose of one drug can be reduced when used in combination to achieve the same effect as when used alone.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Dose Reduction Index (DRI) | Reference |
| SKOV3 (Ovarian Cancer) | This compound | Not explicitly stated in provided abstracts | Varies with dose (synergistic at Fa > 0.8) | Favorable for cisplatin at synergistic doses | [1][2] |
| Cisplatin (CDDP) | Higher than A2780, indicating more resistance | Varies with dose (synergistic at Fa > 0.8) | Favorable for cisplatin at synergistic doses | [1][2] | |
| This compound + Cisplatin | Lower than individual agents at synergistic doses | < 1 at Fa > 0.8 | Indicates cisplatin dose can be reduced | [1][2] | |
| A2780 (Ovarian Cancer) | This compound | Lower than SKOV3 | Antagonistic in some tested doses | Not favorable in some tested doses | [1][2] |
| Cisplatin (CDDP) | Lower than SKOV3, indicating more sensitivity | Antagonistic in some tested doses | Not favorable in some tested doses | [1][2] | |
| This compound + Cisplatin | - | > 1 in some tested doses | - | [1][2] |
Note: The synergistic effect of this compound and cisplatin can be dose-dependent and cell-line specific. In SKOV3 cells, a synergistic effect was observed at higher fraction affected (Fa) values, suggesting the combination is more effective at higher concentrations that inhibit a larger fraction of cells.[1][2] Conversely, in A2780 cells, the tested combinations showed an antagonistic effect.[1][2]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and cisplatin, both individually and in combination, on cancer cells.
Materials:
-
Cancer cell lines (e.g., SKOV3, A2780)
-
Complete cell culture medium
-
This compound and Cisplatin stock solutions
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, cisplatin, or a combination of both for a specified period (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment. For combination studies, calculate the Combination Index (CI) and Dose Reduction Index (DRI) using software like CompuSyn.[2]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound and cisplatin.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol determines the effect of this compound and cisplatin on the cell cycle progression of cancer cells.
Materials:
-
Treated and untreated cancer cells
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: The DNA content histogram is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.
In Vivo Xenograft Model for Tumor Growth Inhibition
This protocol evaluates the antitumor efficacy of this compound and cisplatin in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., SKOV-3)
-
This compound and cisplatin formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, cisplatin alone, this compound + cisplatin).
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Data Analysis: Plot the tumor growth curves for each group. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations
Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway, preventing the upregulation of pro-survival genes induced by cisplatin, thereby promoting apoptosis.
Experimental Workflow
Caption: Workflow for validating the synergistic effect of this compound and cisplatin.
Logical Relationship of Synergy
Caption: this compound enhances cisplatin-induced apoptosis by inhibiting the pro-survival NF-κB pathway.
References
DHMQ in Cancer Therapy: A Comparative Meta-Analysis of Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Dehydroxymethylepoxyquinomicin (DHMQ) has emerged as a promising small molecule inhibitor in the landscape of cancer therapy. Primarily recognized for its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, this compound has demonstrated significant anti-tumor effects across a range of preclinical cancer models. This guide provides a comparative meta-analysis of available data on this compound's efficacy, focusing on quantitative in vitro and in vivo studies, and details the experimental protocols utilized in this research.
In Vitro Efficacy of this compound
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A key metric for this is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Cancer Type | Time Point | IC50 (µg/mL) |
| A2780 | Ovarian Cancer | 24h | >100 |
| 48h | 18.75 | ||
| 72h | 9.38 | ||
| SKOV3 | Ovarian Cancer | 24h | >100 |
| 48h | 37.5 | ||
| 72h | 18.75 |
Table 1: IC50 Values of this compound in Ovarian Cancer Cell Lines. This table summarizes the dose-dependent and time-dependent cytotoxic effects of this compound on the A2780 and SKOV3 ovarian cancer cell lines.
In Vivo Efficacy of this compound
Animal xenograft models are crucial for assessing the in vivo anti-tumor activity of therapeutic agents. Studies have investigated this compound both as a monotherapy and in combination with standard chemotherapeutic drugs like cisplatin (B142131).
| Cancer Model | Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Day of Measurement |
| SKOV-3 Xenograft | DHMEQ | 14 mg/kg (daily, i.p.) | Not explicitly stated, but significant inhibition | 18 |
| Cisplatin | 4 mg/kg (single dose, i.p.) | Not explicitly stated, but less than combination | 18 | |
| DHMEQ + Cisplatin | 14 mg/kg (daily) + 4 mg/kg (single) | 75% | 18 |
Table 2: In Vivo Efficacy of this compound in an Ovarian Cancer Xenograft Model.[1] This table presents the tumor growth inhibition (TGI) observed with this compound as a monotherapy and in combination with cisplatin in a SKOV-3 human ovarian cancer xenograft model.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects primarily through the inhibition of the NF-κB signaling pathway. It has also been shown to influence other pathways, such as the MAPK/ERK pathway.
NF-κB Signaling Pathway
This compound is a novel inhibitor of NF-κB, a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[2] In many cancers, NF-κB is constitutively active, promoting tumor growth and resistance to therapy.[2] this compound selectively prevents the translocation of the NF-κB complex into the nucleus, thereby inhibiting its transcriptional activity.[2]
Caption: this compound inhibits the nuclear translocation of NF-κB.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is common in many cancers. Some studies suggest that this compound can also modulate the MAPK/ERK pathway, contributing to its anti-tumor effects.
Caption: this compound can modulate the MAPK/ERK signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this compound research.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to grow into a colony.
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well in a 6-well plate).
-
Treatment: Treat the cells with this compound for a specified duration.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 1-3 weeks to allow for colony formation.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
Apoptosis Assay (Annexin V Staining)
This assay uses flow cytometry to detect apoptosis.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p65, phospho-p65, IκBα, phospho-IκBα, ERK, phospho-ERK).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Animal Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer this compound (e.g., via intraperitoneal injection) at a specified dose and schedule. A control group receives a vehicle.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Caption: General experimental workflow for this compound evaluation.
References
Safety Operating Guide
Proper Disposal Procedures for Dimethylhydroquinone (DHMQ)
Disclaimer: This document provides guidance on the proper disposal of Dimethylhydroquinone (DHMQ). It is intended for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for the particular isomer and formulation of this compound you are using, as procedures may vary.
Dimethylhydroquinone (this compound) is a chemical compound with several isomers, including 1,4-Dimethoxybenzene and 2,6-Dimethylhydroquinone.[1][2] The proper disposal of this compound is crucial to ensure laboratory safety, prevent environmental contamination, and comply with regulations.
Key Chemical and Physical Properties
The following table summarizes key quantitative data for a common this compound isomer, 1,4-Dimethoxybenzene.
| Property | Value |
| Molecular Formula | C8H10O2 |
| Molecular Weight | 138.16 g/mol [1][3] |
| Melting Point | 54-58 °C[1][4] |
| Boiling Point | 213 °C[1][4] |
| Flash Point | 98 °C[1][4] |
| Density | 1.053 g/mL at 25 °C[1] |
| Water Solubility | 0.8 g/L (20 °C)[1] |
| Autoignition Temperature | 1463 °F |
Data for 1,4-Dimethoxybenzene (CAS No. 150-78-7).
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Measures: Before handling this compound waste, ensure you are wearing appropriate PPE. Handle in accordance with good industrial hygiene and safety practices.[3]
-
Eye Protection: Use safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Hand Protection: Wear chemical-resistant gloves. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[3]
-
Body Protection: Wear a lab coat or other protective clothing.
-
Ventilation: Handle waste in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[3][5]
2. Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and closed container for this compound waste.[3] The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "Dimethylhydroquinone" and any associated hazards (e.g., "Harmful," "Aquatic Hazard").
-
Segregation: Store this compound waste separately from incompatible materials, particularly strong oxidizing agents.[1]
-
Storage Location: Keep waste containers in a designated satellite accumulation area near the point of generation.[6] Ensure the storage area is cool, dry, and well-ventilated.[4][5]
3. Disposal Procedure:
Disposal of chemical waste must be managed through your institution's EHS department or a licensed hazardous waste disposal company.[3] Do not discharge this compound into drains or the environment.[3]
-
Contact EHS: Schedule a pickup for your hazardous waste with your institution's EHS office.[6]
-
Licensed Disposal Company: The standard procedure is to offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Incineration: A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Unused Product: Dispose of unused this compound as you would hazardous waste. Do not discard it in the regular trash.[3]
4. Spill and Contamination Cleanup:
In the event of a spill, take the following steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3]
-
Cleanup: For solid this compound, sweep up the material and place it in a suitable, closed container for disposal, avoiding dust creation.[3]
-
Decontamination: Clean the spill area thoroughly. Dispose of any contaminated materials (e.g., paper towels, absorbent pads) as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. 150-78-7 CAS MSDS (1,4-Dimethoxybenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2,6-DIMETHYLHYDROQUINONE | 654-42-2 [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling Dimethylhydroquinone (DHMQ)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Dimethylhydroquinone (DHMQ). Adherence to these procedures is critical to ensure a safe laboratory environment and minimize risks associated with this chemical. This compound, a combustible solid, is an irritant to the skin, eyes, and respiratory tract.[1] This document serves as a direct, procedural resource for all personnel working with this compound.
Hazard Identification and Exposure Limits
This compound is classified as a hazardous substance. While specific occupational exposure limits for this compound isomers have not been established by major regulatory bodies, data for the closely related compounds hydroquinone (B1673460) and quinone provide a basis for conservative safety measures. All work should be conducted in a manner that keeps exposure to the lowest achievable levels.
| Compound | Regulatory Body | Exposure Limit | Notes |
| Hydroquinone | OSHA | 2 mg/m³ | 8-hour Time-Weighted Average (TWA) |
| NIOSH | 2 mg/m³ | 15-minute Ceiling Limit | |
| ACGIH | 1 mg/m³ | 8-hour TWA | |
| Quinone | OSHA | 0.4 mg/m³ (0.1 ppm) | 8-hour TWA |
| NIOSH | 0.4 mg/m³ (0.1 ppm) | 8-hour TWA |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure to this compound. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against dust particles and splashes. |
| Skin Protection | Nitrile gloves (minimum 0.11 mm thickness) and a lab coat | Nitrile gloves offer good resistance to a range of chemicals. A lab coat protects the skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a P100 particulate filter | Required when working outside of a fume hood, during spill cleanup, or when dust generation is likely.[1] |
Glove Selection and Breakthrough Times:
While specific breakthrough time data for this compound is limited, selecting gloves with proven resistance to common laboratory solvents is crucial. Nitrile gloves are generally recommended for their broad chemical resistance. For work involving solvents, consult a glove compatibility chart to ensure the chosen glove material provides adequate protection for the duration of the task. Breakthrough times can be affected by glove thickness, chemical concentration, temperature, and the potential for abrasion.[2]
Operational Plan for Handling this compound
Adherence to a strict operational plan is mandatory to ensure safety and minimize contamination.
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Ensure a well-ventilated area, preferably a certified chemical fume hood.
-
Verify that a calibrated analytical balance is available if weighing the solid.
-
Confirm the immediate availability of an eyewash station and safety shower.
-
Assemble all necessary PPE as specified in the table above.
-
-
Procedure:
-
Don all required PPE before handling the primary container.
-
Place the container of this compound on a stable, clean surface within the fume hood.
-
Carefully open the container, avoiding any sudden movements that could create airborne dust.
-
Use a clean, dedicated spatula or scoop to transfer the desired amount of this compound to a secondary container.
-
If weighing, do so within the fume hood or a powder-containment balance enclosure.
-
Tightly reseal the primary container immediately after use.
-
Clean any residual dust from the work surface using a damp cloth or a vacuum with a HEPA filter. Do not use compressed air.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed to prevent contamination and absorption of moisture.
-
Store away from strong oxidizing agents.
-
Logical Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to spills and exposures is critical.
Experimental Protocol: this compound Spill Cleanup
-
Immediate Actions:
-
Alert all personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact emergency services.
-
For minor spills, ensure you have the appropriate training and PPE to proceed.
-
-
Spill Containment and Cleanup:
-
Don all required PPE, including respiratory protection.
-
If the spilled material is a powder, gently cover it with an absorbent material to prevent it from becoming airborne.[3][4]
-
Slightly moisten the absorbent material with a suitable solvent (e.g., water, if compatible) to further reduce dust.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[3][4]
-
Clean the spill area with a detergent solution and water, working from the outside of the spill inward.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Post-Cleanup:
-
Wipe down all surfaces and equipment that may have come into contact with the this compound.
-
Properly doff and dispose of all single-use PPE in the hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.
Disposal Plan
All this compound waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.
Experimental Protocol: this compound Waste Disposal
-
Waste Segregation and Collection:
-
Collect all this compound-contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling and Storage:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name ("Dimethylhydroquinone"), and the associated hazards (e.g., "Irritant").
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.
-
-
Disposal:
Signaling Pathway for this compound Disposal
Caption: Disposal pathway for this compound-contaminated waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
